Azidoacetic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-azidoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c3-5-4-1-2(6)7/h1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXUUPXQWDQNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171760 | |
| Record name | Azidoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18523-48-3 | |
| Record name | 2-Azidoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18523-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azidoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azidoethanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Azidoacetic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoacetic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of chemical biology, drug discovery, and materials science. Its structure, incorporating both a carboxylic acid and an azide functional group, makes it an invaluable building block for the synthesis of more complex molecular architectures. The carboxylic acid moiety allows for conventional amide bond formation with primary amines, while the azide group serves as a chemical handle for highly efficient and bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an in-depth overview of the chemical, physical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and application in bioconjugation.
Chemical and Physical Properties
This compound is a colorless to slightly yellow oil at room temperature.[1] A comprehensive summary of its key physical and chemical properties is provided in the tables below.
General Properties
| Property | Value | Reference |
| IUPAC Name | 2-Azidoacetic acid | [2] |
| Synonyms | Azidoethanoic acid | [2] |
| CAS Number | 18523-48-3 | [2] |
| Molecular Formula | C₂H₃N₃O₂ | [2] |
| Molecular Weight | 101.06 g/mol | [2] |
| Appearance | Colorless to slightly yellow oil | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 13-15 °C | |
| Boiling Point | 98-100 °C at 0.1 mmHg | |
| Density | 1.350 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.472 | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Spectroscopic Data
The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CDCl₃):
-
δ 9.87 (s, 1H, -COOH)
-
δ 3.97 (s, 2H, -CH₂-)[4]
¹³C-NMR:
-
A definitive experimental ¹³C-NMR spectrum for this compound is not widely reported. However, based on analogous structures, the methylene carbon adjacent to the azide group is expected to have a chemical shift in the region of 50 ppm.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2100 | Asymmetric stretch of the azide (-N₃) group[4] |
| 1700-1800 (broad) | Carbonyl (C=O) stretch of the carboxylic acid |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
Mass Spectrometry (MS)
Electron impact mass spectrometry (70 eV) of this compound shows a prominent parent ion peak at m/z 101.
Synthesis of this compound
This compound can be synthesized through the nucleophilic substitution of a haloacetic acid with an azide salt. Several protocols have been reported, with variations in solvents, reaction times, and purification methods.
Experimental Protocol: Synthesis from Bromoacetic Acid in an Aqueous Medium
This protocol is adapted from a procedure described by The Royal Society of Chemistry.[4]
Materials:
-
Bromoacetic acid
-
Sodium azide (NaN₃)
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve sodium azide (6.95 g, 107 mmol) in 30 mL of distilled water in a flask and cool the solution to 0°C in an ice bath.
-
Slowly add bromoacetic acid (7.15 g, 51.5 mmol) to the sodium azide solution over a period of 10 minutes with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1 by the dropwise addition of concentrated HCl.
-
Extract the aqueous layer with diethyl ether (5 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (yield ~70%).[4]
Experimental Protocol: Synthesis in a Non-Aqueous Solvent
This method, adapted from a non-aqueous synthesis approach, can be useful for specific applications.[8]
Materials:
-
2-Bromoacetic acid
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-bromoacetic acid (1 g, 7.20 mmol) in DMF (14.39 ml).[8]
-
Add sodium azide (0.491 g, 7.56 mmol) to the solution.[8]
-
Stir the reaction mixture at room temperature for 16 hours.[8]
-
Monitor the reaction progress by a suitable analytical technique such as RP-HPLC.[8]
-
Upon completion, the product can be isolated using appropriate workup and purification procedures.
References
- 1. 2-Azidoacetic acid | C2H3N3O2 | CID 155605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of this compound in Non-Aqueous Solvents [orgspectroscopyint.blogspot.com]
- 8. medchemexpress.com [medchemexpress.com]
Synthesis of Azidoacetic acid for beginners.
Due to the hazardous nature of azidoacetic acid, which is a potentially explosive compound, I cannot provide a detailed, step-by-step synthesis guide or experimental protocol. The synthesis and handling of organic azides should only be performed by trained professionals in a properly equipped laboratory with strict adherence to all safety protocols, including the use of blast shields and appropriate personal protective equipment.
Instead, I can offer a high-level overview of the chemical principles, applications, and critical safety considerations associated with this compound from an educational and safety-oriented perspective.
Overview of this compound
This compound and its derivatives are important reagents in bioconjugation and click chemistry. The azide group allows for highly specific and efficient ligation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used in chemical biology, drug development, and materials science for linking molecules together.
General Synthetic Principles
From a conceptual standpoint, this compound is typically synthesized through a nucleophilic substitution reaction. This general transformation involves reacting an alpha-haloacetic acid (like bromoacetic acid or chloroacetic acid) with an azide salt, such as sodium azide. In this reaction, the azide ion (N₃⁻) acts as a nucleophile, displacing the halide from the alpha-carbon of the acetic acid derivative.
Extreme caution is warranted with this reaction. The combination of sodium azide with halogenated compounds can be hazardous, and the resulting this compound product is an organic azide, a class of compounds known for their potential to decompose explosively upon exposure to heat, shock, or friction.
Critical Safety Considerations
Handling this compound and other small organic azides requires specialized knowledge and equipment.
-
Explosion Hazard: Small organic azides can be highly energetic and may decompose explosively. They should never be heated directly, and reactions should be conducted behind a blast shield.
-
Toxicity: Azide compounds are acutely toxic. They are potent vasodilators and inhibitors of cytochrome oxidase, similar to cyanide. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Scale Limitation: Syntheses involving organic azides should be kept to the smallest possible scale to minimize risk.
-
Heavy Metals: Contact with heavy metals (e.g., copper, lead, mercury) can form highly sensitive and explosive heavy metal azides. Using metal spatulas should be avoided.
Physicochemical and Safety Data
The following table summarizes key data for this compound. This information is for reference and underscores the hazardous nature of the compound.
| Property | Value |
| Chemical Formula | C₂H₃N₃O₂ |
| Molar Mass | 101.07 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | Decomposes upon heating |
| Primary Hazards | Potentially explosive, acutely toxic |
| Incompatibility | Heavy metals, strong oxidizing agents, heat |
Conceptual Synthesis Pathway
The following diagram illustrates the general chemical transformation for forming an azidoacetate from a haloacetate. This is a conceptual representation and not a practical guide.
Azidoacetic Acid: A Technical Guide for Researchers
Introduction
Azidoacetic acid is a versatile bifunctional molecule widely employed in chemical biology, drug discovery, and materials science. Its structure incorporates both a carboxylic acid and an azide functional group, making it a valuable building block for a variety of chemical modifications. The carboxylic acid allows for straightforward coupling to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions. This guide provides an in-depth overview of this compound, its properties, synthesis, and applications, with a focus on experimental protocols relevant to scientific researchers.
Chemical Identity and Properties
This compound, also known as 2-azidoacetic acid, is a small molecule linker utilized for introducing the azide moiety onto other molecules.
Chemical Structure:
N₃-CH₂-COOH
The CAS number for this compound is 18523-48-3.[1][2][3][4][5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 18523-48-3 | [1][2][3][4][5] |
| Molecular Formula | C₂H₃N₃O₂ | [2][3][4][6][7] |
| Molecular Weight | 101.06 g/mol | [2][3][4][6] |
| Appearance | Colorless to slightly yellow oil/liquid | [2][3][8] |
| Purity | Typically >95% | [2][3][7][9] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][9] |
| Storage | -20°C, desiccated | [1][2][3][9] |
Core Applications in Research and Development
The primary utility of this compound stems from its azide group, which can undergo highly specific and efficient cycloaddition reactions. It is a fundamental reagent in the field of bioconjugation.
Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[10][11] this compound is a key reagent for two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[1][10][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity associated with copper catalysts in living systems, SPAAC was developed.[10] This reaction involves an azide reacting with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a metal catalyst.[1][13]
The logical relationship between these click chemistry pathways is illustrated below.
Bioconjugation and Drug Development
This compound serves as a linker to attach the azide handle to biomolecules like proteins, peptides, or oligonucleotides.[2][14] This is typically achieved by activating the carboxylic acid group to form an active ester (e.g., an NHS ester), which then readily reacts with primary amines on the biomolecule.[13][14][15] Once labeled with the azide, the biomolecule can be conjugated to another molecule containing an alkyne group for applications in:
-
PROTAC Synthesis: Used as a tool for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1]
-
Peptide Synthesis and Modification: Facilitates the development of novel therapeutic peptides.[12][14]
-
Drug Delivery: Enhances the targeting and efficacy of therapeutic agents.[2][16]
The general workflow for labeling a protein with a reporter molecule using this compound is shown below.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a typical click chemistry reaction are provided below.
Protocol 1: Synthesis of this compound from Bromoacetic Acid
This protocol is adapted from procedures described in the literature.[8][17]
Materials:
-
Bromoacetic acid
-
Sodium azide (NaN₃)
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve sodium azide (e.g., 50 mmol) in distilled water (30 mL) in a flask and cool the solution to 0°C using an ice bath.
-
Slowly add bromoacetic acid (e.g., 100 mmol) to the solution over a period of 10 minutes while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 1 using concentrated HCl.
-
Extract the aqueous solution with diethyl ether (e.g., 5 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2-azidoacetic acid as a colorless oil. The typical yield is around 70%.[8]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azide-modified molecule with an alkyne-containing partner.[8][18]
Materials:
-
Azide-containing molecule (e.g., azide-labeled protein)
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
-
Phosphate-buffered saline (PBS) or appropriate reaction buffer
Procedure:
-
Prepare a stock solution of the copper catalyst by mixing CuSO₄ with the THPTA ligand in a 1:2 molar ratio in your reaction buffer. This pre-complex can be stored frozen.[18]
-
In a microcentrifuge tube, dissolve your azide-containing molecule in the reaction buffer.
-
Add the alkyne-containing molecule. An excess of 4-50 equivalents may be used.[18]
-
Add the THPTA/CuSO₄ catalyst complex to the reaction mixture (e.g., 25 equivalents).
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution (e.g., 40 equivalents).
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[18]
-
The resulting triazole-linked conjugate can then be purified using appropriate methods, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins.
The simplified signaling pathway for this catalytic cycle is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 2-Azidoacetic acid | 18523-48-3 | FA12562 | Biosynth [biosynth.com]
- 5. This compound | 18523-48-3 [chemicalbook.com]
- 6. 2-Azidoacetic acid | C2H3N3O2 | CID 155605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Azidoacetic acid — CF Plus Chemicals [cfplus.cz]
- 8. rsc.org [rsc.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. jpt.com [jpt.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. chemimpex.com [chemimpex.com]
- 15. This compound NHS ester, 824426-32-6 | BroadPharm [broadpharm.com]
- 16. The aromatic azido group in anti-cancer drug design: application in the development of novel lipophilic dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. broadpharm.com [broadpharm.com]
The Advent and Ascendance of Azidoacetic Acid in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azidoacetic acid, a compact and versatile bifunctional molecule, has carved a significant niche in the landscape of modern organic synthesis. Its unique architecture, featuring both a carboxylic acid and an azide moiety, has rendered it an invaluable tool for the precise chemical modification of biomolecules and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic methodologies of this compound. Furthermore, it delves into its pivotal role in bioconjugation via "click chemistry" and in solid-phase peptide synthesis, offering detailed experimental protocols, comparative data, and logical workflows to aid researchers in its effective application.
Discovery and Historical Context
The true ascent of this compound to prominence, however, began in the early 21st century with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, provided a highly efficient, selective, and biocompatible method for forging stable triazole linkages[4]. This compound, with its readily available azide group, emerged as a prime building block for this powerful ligation chemistry, revolutionizing the fields of bioconjugation, drug discovery, and materials science.
Synthesis of this compound
The preparation of this compound is most commonly achieved through the nucleophilic substitution of a haloacetic acid with an azide salt. This straightforward and efficient approach has been reported in various modifications, with differences primarily in the choice of solvent, temperature, and work-up procedure.
Comparative Synthesis Methodologies
The following table summarizes common synthetic routes to this compound, highlighting the key reagents, conditions, and reported yields.
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Aqueous Nucleophilic Substitution | Bromoacetic Acid | Sodium Azide (NaN₃) | Water | 0 to RT | 70 | [5] |
| Aqueous Nucleophilic Substitution | Chloroacetic Acid | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | Water | Room Temperature | 95 | |
| Non-Aqueous Nucleophilic Substitution | Bromoacetic Acid | Sodium Azide (NaN₃) | DMF | Room Temperature | 98 (conversion) | [6] |
| Diazo Transfer | Glycine | Triflic Azide (TfN₃), K₂CO₃, CuSO₄ | Methanol/Dichloromethane/Water | 20 | 90 | [7] |
Spectroscopic Data
Accurate characterization of this compound is crucial for its effective use in subsequent reactions. The following table summarizes its key spectroscopic features.
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.87 (s, 1H, COOH), 3.97 (s, 2H, N₃CH₂) | [5] |
| ¹H NMR (CDCl₃) | δ 3.84 (s, 2H, N₃CH₂) | [6] |
| ¹³C NMR | Data not consistently available in searched literature. | |
| Infrared (IR) | ~2100 cm⁻¹ (strong, characteristic azide stretch) | [5] |
| Mass Spectrometry (70 eV EI) | Parent ion at m/z 101 | [8] |
Experimental Protocols
Synthesis of this compound from Bromoacetic Acid (Aqueous)[5]
Materials:
-
Bromoacetic acid
-
Sodium azide (NaN₃)
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve sodium azide (6.95 g, 107 mmol) in distilled water (30 mL) in a flask and cool the solution to 0°C in an ice bath.
-
Add bromoacetic acid (7.15 g, 51.5 mmol) portion-wise over 10 minutes to the stirred sodium azide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (5 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford 2-azidoacetic acid as a colorless oil (yield: 70%).
Synthesis of this compound N-hydroxysuccinimide (NHS) Ester
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
Procedure:
-
Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound NHS ester.
Applications in Organic Synthesis
Bioconjugation via Click Chemistry
This compound is a cornerstone reagent for bioconjugation, enabling the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids.[4] The azide group serves as a "handle" for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
The general workflow involves:
-
Functionalization: The biomolecule of interest is functionalized with an alkyne-containing moiety.
-
Activation of this compound: The carboxylic acid of this compound is activated, often as an NHS ester, to facilitate reaction with a linker or payload molecule.
-
Ligation: The activated this compound derivative is reacted with the molecule to be conjugated (e.g., a fluorescent dye, a drug molecule).
-
Click Reaction: The resulting azide-functionalized molecule is then "clicked" onto the alkyne-modified biomolecule.
Solid-Phase Peptide Synthesis (SPPS)
In solid-phase peptide synthesis, this compound and its amino acid analogues (α-azido acids) serve as valuable building blocks. The azide group can act as a protected form of an amine, which is stable to the conditions used for Fmoc-based SPPS.[9][10] This allows for the synthesis of peptides with N-terminal modifications or the incorporation of non-natural amino acids.
The logical workflow for incorporating an azido moiety at the N-terminus of a peptide is as follows:
Conclusion
From its conceptual beginnings in the foundational work of Theodor Curtius to its current status as a key enabler of "click chemistry," this compound has demonstrated remarkable utility in organic synthesis. Its straightforward synthesis, coupled with the bioorthogonal reactivity of the azide group, has cemented its importance in the toolkits of researchers, medicinal chemists, and drug development professionals. The continued exploration of its applications in bioconjugation, peptide science, and materials development promises to further expand the horizons of this versatile chemical entity.
References
- 1. Curtius Rearrangement | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of this compound in Non-Aqueous Solvents [orgspectroscopyint.blogspot.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids | Scilit [scilit.com]
- 10. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alacrity of the Azide: A Technical Guide to Azidoacetic Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the fundamental principles and practical applications of azidoacetic acid and its derivatives in click chemistry. This compound has emerged as a versatile and invaluable tool in bioconjugation, drug development, and materials science due to its small size, hydrophilicity, and efficient reactivity in bioorthogonal reactions. This document provides detailed methodologies, quantitative data, and a comparative analysis of the two primary click chemistry paradigms utilizing this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound in Click Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous conditions.[1][2] Central to many click chemistry applications is the azide functional group, which exhibits exceptional stability and bioorthogonality, meaning it does not readily react with biological molecules outside of its intended alkyne partner.[1][2]
This compound is a particularly useful azide-containing building block.[3] Its carboxylic acid moiety allows for straightforward conjugation to primary amines on biomolecules, such as the lysine residues and N-termini of proteins, often through activation as an N-hydroxysuccinimide (NHS) ester.[4][5] Once installed, the azide group serves as a handle for subsequent ligation to an alkyne-modified molecule via a stable triazole linkage.[6]
Synthesis and Activation of this compound
Synthesis of this compound
This compound can be synthesized from bromoacetic acid and sodium azide. The reaction is typically carried out in an aqueous solution, followed by acidification and extraction.
Experimental Protocol: Synthesis of this compound [4][7]
-
Dissolve sodium azide (NaN₃) in distilled water and cool the solution to 0°C in an ice bath.
-
Slowly add bromoacetic acid to the cooled sodium azide solution over a period of 10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Acidify the reaction mixture to a pH of 1 using concentrated hydrochloric acid (HCl).
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound as a colorless oil.
Activation of this compound as an NHS Ester
For efficient labeling of primary amines on biomolecules, the carboxylic acid of this compound is typically activated as an N-hydroxysuccinimide (NHS) ester. This is often achieved using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocol: Preparation of this compound NHS Ester
-
Dissolve this compound and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent (e.g., EDC or DCC) to the solution.
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
If using DCC, a urea byproduct will precipitate and can be removed by filtration.
-
The resulting solution containing the this compound NHS ester can often be used directly for labeling reactions or purified by chromatography if necessary.
Labeling of Biomolecules with this compound NHS Ester
The primary application of this compound NHS ester is the introduction of azide functionalities onto biomolecules, most commonly proteins. The NHS ester reacts with primary amines at a slightly alkaline pH to form a stable amide bond.[5]
Experimental Protocol: Protein Labeling with this compound NHS Ester [5][8]
-
Prepare a solution of the protein to be labeled in an amine-free buffer with a pH of 8.0-9.0, such as 0.1 M sodium bicarbonate buffer.
-
Prepare a stock solution of this compound NHS ester in an anhydrous solvent like DMSO or DMF.
-
Add a molar excess of the this compound NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours or on ice for longer periods.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.
-
Remove the unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Click Chemistry Reactions with Azide-Modified Biomolecules
Once a biomolecule is labeled with this compound, the azide group is ready for reaction with an alkyne-containing molecule of interest. This can be a fluorescent dye, a biotin tag, a drug molecule, or another biomolecule. The two predominant methods for this ligation are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions.[9] This reaction exclusively forms the 1,4-disubstituted triazole isomer.[10] The copper(I) catalyst is typically generated in situ by the reduction of copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.[11] A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect the biomolecule from damage by reactive oxygen species.[11][12]
// Nodes AzideProtein [label="Azide-Labeled\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkyneProbe [label="Alkyne-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMix [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CuSO4 [label="CuSO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="THPTA Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Ascorbate [label="Sodium Ascorbate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate\n(RT, 30-60 min)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(e.g., SEC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conjugate [label="Final Conjugate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AzideProtein -> ReactionMix; AlkyneProbe -> ReactionMix; CuSO4 -> ReactionMix; Ligand -> ReactionMix; Ascorbate -> ReactionMix; ReactionMix -> Incubate [arrowhead=normal, color="#4285F4"]; Incubate -> Purify [arrowhead=normal, color="#4285F4"]; Purify -> Conjugate [arrowhead=normal, color="#4285F4"]; } // Caption: General workflow for a CuAAC reaction.
Experimental Protocol: CuAAC Reaction [11][13][14]
-
In a microcentrifuge tube, combine the azide-labeled protein in an appropriate buffer with the alkyne-containing probe.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand (typically in a 1:5 molar ratio).
-
Add the CuSO₄/THPTA solution to the protein-alkyne mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The resulting conjugate can be purified using methods such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[1][3] This makes SPAAC particularly well-suited for applications in living cells and in vivo.[3]
// Nodes AzideProtein [label="Azide-Labeled\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Probe [label="DBCO-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMix [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate\n(4°C to RT, 2-12 h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(e.g., SEC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conjugate [label="Final Conjugate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AzideProtein -> ReactionMix; DBCO_Probe -> ReactionMix; ReactionMix -> Incubate [arrowhead=normal, color="#EA4335"]; Incubate -> Purify [arrowhead=normal, color="#EA4335"]; Purify -> Conjugate [arrowhead=normal, color="#EA4335"]; } // Caption: General workflow for a SPAAC reaction.
Experimental Protocol: SPAAC Reaction [16][17]
-
Combine the azide-labeled protein with the DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
The molar excess of the DBCO reagent will depend on the specific reactants and desired degree of labeling.
-
Incubate the reaction mixture. Reaction times can vary from a few hours to overnight, and temperatures can range from 4°C to room temperature.
-
Monitor the reaction progress if necessary (e.g., by observing the decrease in DBCO absorbance at ~310 nm).[17]
-
Purify the final conjugate using an appropriate method like size-exclusion chromatography to remove any unreacted DBCO probe.
Quantitative Data and Reaction Parameters
The efficiency and kinetics of click reactions are crucial for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
Table 1: Comparison of CuAAC and SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper, though ligands can mitigate this.[3] Not ideal for in vivo applications. | Highly biocompatible, suitable for live cell and in vivo studies.[1][3] |
| Reaction Rate | Generally faster than SPAAC. | Slower than CuAAC, but rates have been improved with more strained cyclooctynes.[18] |
| Alkyne Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Selectivity | Highly regioselective for the 1,4-triazole product.[10] | Yields a mixture of regioisomers. |
| Side Reactions | Potential for oxidative damage to biomolecules if not properly controlled. | Can have background reactions with thiols.[19] |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | [2] |
| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | [2] |
| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | [2] |
Note: CPP refers to cycloparaphenylene, and the values demonstrate how modifying the strain of the cyclooctyne affects the reaction rate.
Logical Workflow for Choosing a Click Chemistry Method
The selection of the appropriate click chemistry method depends on the specific experimental context. The following decision tree illustrates the logical process for choosing between CuAAC and SPAAC.
// Nodes Start [label="Start: Need to conjugate\nan azide-labeled molecule", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="Is the reaction in a\nliving system (in vivo)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseSPAAC [label="Use SPAAC", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CopperTolerable [label="Is the presence of copper\ntolerable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseCuAAC [label="Use CuAAC", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> InVivo; InVivo -> UseSPAAC [label="Yes", color="#EA4335"]; InVivo -> CopperTolerable [label="No", color="#4285F4"]; CopperTolerable -> UseCuAAC [label="Yes", color="#4285F4"]; CopperTolerable -> UseSPAAC [label="No", color="#EA4335"]; } // Caption: Decision tree for selecting between CuAAC and SPAAC.
Troubleshooting
While click chemistry reactions are generally robust, issues such as low yield can arise.
Common Problems and Potential Solutions:
-
Low CuAAC Yield:
-
Copper Oxidation: Ensure the use of a freshly prepared reducing agent (sodium ascorbate) and a stabilizing ligand. Degassing the reaction mixture can also help.[12]
-
Copper Sequestration: If working with molecules that can chelate copper (e.g., proteins with many histidines), consider using a higher concentration of the copper/ligand complex.
-
Incorrect pH: Ensure the reaction buffer is within the optimal pH range of 7-8.5.
-
-
Low SPAAC Yield:
-
Steric Hindrance: The bulky nature of some cyclooctynes can be a factor. Ensure sufficient linker length between the cyclooctyne and the molecule of interest.
-
Slow Kinetics: Increase the reaction time, temperature (if the biomolecule is stable), or the concentration of the reactants.
-
Hydrophobicity: For reactions involving hydrophobic reactants, the addition of a small amount of an organic co-solvent or a surfactant can improve solubility and reaction rates.[18]
-
-
Precipitation during Reaction:
-
This can sometimes occur in CuAAC reactions. It may be due to protein aggregation or the formation of insoluble copper complexes. Optimizing reagent concentrations and buffer conditions can help.[20]
-
Conclusion
This compound, in conjunction with the powerful tools of click chemistry, provides a robust and versatile platform for the precise chemical modification of biomolecules. Its small size and the ability to be readily installed onto proteins and other molecules make it an ideal starting point for a wide array of applications in drug development, diagnostics, and fundamental biological research. By understanding the principles and protocols for both CuAAC and SPAAC, researchers can effectively leverage this compound to construct complex bioconjugates with high efficiency and specificity. The choice between the copper-catalyzed and strain-promoted methods will ultimately depend on the specific requirements of the biological system and the desired outcome of the conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. rsc.org [rsc.org]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Azidoacetic Acid: A Comprehensive Technical Guide to Safety, Storage, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoacetic acid and its derivatives are versatile reagents in chemical synthesis, particularly in the burgeoning field of bioconjugation and drug development through "click chemistry." The presence of the energetic azide functional group, however, necessitates a thorough understanding and strict adherence to safety protocols to mitigate the inherent risks of handling this potentially explosive compound. This guide provides an in-depth overview of the safety, storage, and handling precautions for this compound, intended to equip researchers and professionals with the knowledge to work with this valuable compound safely.
Hazard Identification and Classification
This compound is a hazardous substance that presents several risks, including skin and eye irritation, and potential respiratory irritation.[1][2][3][4] The primary concern with this compound, as with many low molecular weight organic azides, is its potential for explosive decomposition when subjected to heat, shock, or friction.[5][6][7]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][4] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][4] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[1][4] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃N₃O₂ | [5] |
| Molecular Weight | 101.06 g/mol | [5] |
| Appearance | Colorless to yellowish liquid or crystals | [5] |
| Melting Point | 13-15 °C | [2] |
| Boiling Point | 98-100 °C at 0.1 mmHg | [2] |
| Density | ~1.35 g/mL | [8] |
Stability and Reactivity
The stability of organic azides is a critical safety consideration. This compound, with a low carbon-to-nitrogen ratio, is considered an energetic material.
Key Stability Considerations:
-
Thermal Stability: this compound is sensitive to heat and may decompose explosively. It has been reported to explode at 90°C.[5][6]
-
Shock and Friction Sensitivity: Like other small organic azides, it should be considered sensitive to shock and friction.[5][6] Grinding or subjecting the material to impact should be strictly avoided.
-
Incompatibilities:
-
Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts can form highly sensitive and explosive metal azides.[7]
-
Strong Acids: Reaction with strong acids can produce hydrazoic acid, which is highly toxic and explosive.[7]
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Halogenated Solvents: Use of solvents like dichloromethane or chloroform should be avoided as they can form explosive di- and tri-azidomethane.[7][9]
-
Iron and Iron Salts: Contact with iron or its salts can lead to rapid exothermic decomposition at room temperature (25°C).[5][6]
-
Decomposition: The thermal decomposition of this compound has been studied and is believed to proceed through a concerted mechanism involving the simultaneous elimination of nitrogen gas (N₂) and carbon dioxide (CO₂) to form methanimine (CH₂NH).[5][8] At higher temperatures, methanimine can further decompose to hydrogen cyanide (HCN) and hydrogen gas (H₂).[5]
Quantitative Hazard Data (Representative)
Thermal Stability (DSC/TGA Data for Representative Small Organic Azides):
| Compound | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temp. (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Reference(s) |
| Ethyl Azidoacetate | ~150-160 | - | ~ -1080 | [10] |
| Glycidyl Azide Polymer (GAP) | ~227 | - | ~ +957 | [11] |
Shock and Friction Sensitivity (Data for Representative Energetic Materials):
| Compound/Material Class | Impact Sensitivity (BAM Fallhammer, H50) | Friction Sensitivity (BAM Friction Tester) | Reference(s) |
| Primary Explosives (e.g., Lead Azide) | High (< 4 J) | High (< 10 N) | [12] |
| Secondary Explosives (e.g., RDX) | Moderate (7-8 J) | Moderate (80-120 N) | [13] |
| Small Organic Azides | Assumed to be in the high to moderate range | Assumed to be in the high to moderate range | General Precaution |
Note: H50 is the height from which a drop weight has a 50% probability of causing an explosion.
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles, especially when working with larger quantities or when there is a significant risk of splashing or explosion.[2][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm) should be worn.[12] Gloves should be inspected before use and changed frequently.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Blast Shield: A blast shield should be used as a physical barrier between the researcher and the experimental setup.[2]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.
General Laboratory Practices
-
Work Scale: Always work on the smallest scale possible.
-
Avoid Contamination: Do not use metal spatulas or stir bars, as this can lead to the formation of explosive metal azides.[2][7] Use plastic or glass utensils.
-
Temperature Control: Perform reactions at the lowest feasible temperature, using an ice bath for cooling when necessary.
-
Avoid Ground Glass Joints: Azides can become trapped in ground glass joints and detonate upon friction. If used, ensure they are properly lubricated and handled with care.[2]
-
No Distillation: Do not concentrate solutions of this compound by rotary evaporation or distillation to dryness, as this can lead to an explosion.[14]
Experimental Protocol: Quenching and Work-up of a Reaction Mixture
After a reaction is complete, it is crucial to safely quench any unreacted this compound.
Materials:
-
Reaction mixture containing this compound
-
Sodium nitrite (NaNO₂) solution (20% in water)
-
Sulfuric acid (H₂SO₄) solution (2 M)
-
Starch-iodide paper
-
Ice bath
-
Three-necked flask with a stirrer, dropping funnel, and a gas outlet vented to the fume hood exhaust.
Procedure:
-
Cool the reaction mixture in an ice bath.
-
If the reaction was performed in an organic solvent, consider a preliminary quench by slowly adding a reducing agent like triphenylphosphine (PPh₃) at low temperature until the azide is no longer detectable by TLC or IR spectroscopy.
-
For aqueous work-up, transfer the cooled reaction mixture to the three-necked flask.
-
Slowly add the 20% sodium nitrite solution with vigorous stirring. Use approximately 1.5 g of sodium nitrite for every gram of suspected residual sodium azide (a common precursor) or a significant excess if the amount is unknown.[15][16]
-
After the addition of sodium nitrite, slowly add the 2 M sulfuric acid dropwise via the dropping funnel. This will generate nitrous acid in situ, which destroys the azide.[15][16]
-
Continue adding acid until the gas evolution (N₂ and NO) ceases and the solution is acidic to pH paper.
-
Test for the presence of excess nitrous acid by spotting the solution on starch-iodide paper. A blue-black color indicates that the quenching is complete.[15]
-
The quenched aqueous layer can then be separated and disposed of according to institutional guidelines.
Storage Requirements
Proper storage of this compound is critical to maintaining its stability and preventing accidents.
| Storage Parameter | Recommendation | Reference(s) |
| Temperature | Store in a refrigerator at 2-8°C. Some sources recommend storage at -20°C for long-term stability. | [5][10] |
| Container | Tightly sealed, non-metallic (e.g., plastic or glass) containers. Amber containers are preferred to protect from light. | [7] |
| Storage Location | Store in a well-ventilated, cool, and dry area away from incompatible materials. | [5] |
| Segregation | Store separately from acids, metals, oxidizing agents, and halogenated compounds. | [7] |
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Using non-sparking and non-metallic tools, carefully collect the absorbed material into a labeled, non-metallic container for hazardous waste disposal.[12]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Quenching: Whenever possible, unreacted this compound in reaction mixtures or solutions should be quenched using the protocol described in Section 6.4 before disposal.[7][15][16]
-
Waste Collection: Collect all this compound waste (including contaminated solids and solutions) in clearly labeled, non-metallic, sealed containers.
-
Incompatible Waste Streams: Do not mix azide waste with acidic waste streams to prevent the formation of hydrazoic acid.[7]
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of energetic and reactive chemical waste.
Conclusion
This compound is a powerful tool for chemical synthesis, but its energetic nature demands respect and careful handling. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and disposal procedures outlined in this guide, researchers can safely harness the synthetic utility of this important compound. Always prioritize safety through careful planning and execution of all experimental work involving this compound.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. This compound | 18523-48-3 [chemicalbook.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ucd.ie [ucd.ie]
- 10. researchgate.net [researchgate.net]
- 11. Shock-Sensitive | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 12. campus.kennesaw.edu [campus.kennesaw.edu]
- 13. scribd.com [scribd.com]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 16. reddit.com [reddit.com]
The Versatility of Azidoacetic Acid in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azidoacetic acid has emerged as a fundamental and versatile building block in the drug discovery toolbox. Its simple structure, comprising a carboxylic acid and an azide moiety, belies its significant utility in a wide range of applications, from bioconjugation and peptide synthesis to the construction of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and visualizations to empower researchers in their drug development endeavors.
Core Properties and Synthesis of this compound
This compound is a small, bifunctional molecule that serves as a linchpin for connecting different molecular entities. The carboxylic acid group allows for standard amide bond formation with primary and secondary amines, while the azide group provides a bioorthogonal handle for "click chemistry" reactions.
Table 1: Physicochemical Properties of this compound and its NHS Ester
| Property | This compound | This compound NHS Ester |
| Molecular Formula | C₂H₃N₃O₂ | C₆H₆N₄O₄ |
| Molecular Weight | 101.06 g/mol | 198.14 g/mol |
| Appearance | Colorless to yellowish liquid or solid | White to off-white solid |
| Solubility | Water, DMSO, DMF | DMSO, DMF, DCM, THF, Chloroform |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a haloacetic acid with sodium azide.
Experimental Protocol: Synthesis of this compound from Bromoacetic Acid
-
Dissolution: Dissolve sodium azide (NaN₃) in deionized water in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Addition: Slowly add bromoacetic acid to the cooled sodium azide solution over a period of 10-15 minutes with continuous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Acidification: Acidify the reaction mixture to a pH of 1 using a concentrated acid (e.g., HCl).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield this compound as an oil. A typical yield for this reaction is around 70%.[1]
This compound in "Click Chemistry"
The azide group of this compound is a key participant in one of the most powerful classes of bioorthogonal reactions: the azide-alkyne cycloadditions. These reactions are characterized by their high efficiency, specificity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used due to its fast kinetics and high yields.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, SPAAC provides a metal-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.
Table 2: Representative Second-Order Rate Constants for Azide-Alkyne Cycloadditions
| Azide Reactant | Alkyne Reactant | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Benzyl azide | DBCO | SPAAC | 0.24 - 1.0 | [2] |
| Benzyl azide | BCN | SPAAC | 0.07 - 0.28 | [3] |
| Phenyl azide | DBCO | SPAAC | 0.033 | [2] |
| Phenyl azide | BCN | SPAAC | 0.2 | [2] |
| Alkyl Azide | Terminal Alkyne | CuAAC | 10² - 10⁴ | Data derived from multiple literature sources |
Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and catalyst system (for CuAAC). The data presented here are for representative model systems and serve as a general comparison.
Bioconjugation via this compound NHS Ester
For the conjugation of this compound to biomolecules such as proteins, peptides, and amine-modified oligonucleotides, the carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester. This compound NHS ester reacts efficiently with primary amines at physiological to slightly basic pH to form a stable amide bond, thereby introducing an azide handle onto the biomolecule of interest.
Experimental Protocol: Labeling of Bovine Serum Albumin (BSA) with this compound NHS Ester
-
Protein Preparation: Prepare a solution of BSA at a concentration of 5-10 mg/mL in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 7.5.
-
Reagent Preparation: Immediately before use, dissolve this compound NHS ester in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound NHS ester stock solution to the BSA solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
Purification: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: The successful incorporation of the azide group can be confirmed by mass spectrometry (LC-MS), which will show an increase in the molecular weight of the protein corresponding to the mass of the azidoacetyl group (84.03 Da). The degree of labeling (DOL) can also be determined by mass spectrometry.
Applications in Peptide Synthesis and Modification
This compound is a valuable reagent in solid-phase peptide synthesis (SPPS) for the introduction of an N-terminal azide group. This allows for the subsequent conjugation of the peptide to other molecules via click chemistry. Furthermore, α-azido acids can be used as protected amino acid surrogates in SPPS.[1][4][5][6][7][8]
Experimental Protocol: N-terminal Azidoacetylation of a Resin-Bound Peptide
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry.
-
Final Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling of this compound:
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading).
-
Add a coupling agent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) to the this compound solution in DMF.
-
Add the activated this compound solution to the resin-bound peptide.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol, and then dry under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude azido-peptide by reverse-phase HPLC.
This compound as a Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. This compound can be incorporated into these linkers to facilitate the modular synthesis of PROTAC libraries using click chemistry.[7][9][10][11][12][13][14][15][16]
Application in the Study of Signaling Pathways
While direct studies elucidating entire signaling pathways using probes solely derived from this compound are not extensively documented in dedicated publications, the principle of its application is well-established. This compound serves as a fundamental tool to construct more complex chemical probes for studying cellular processes, including signaling pathways. For instance, an azidoacetyl group can be attached to a known kinase inhibitor. This azido-functionalized inhibitor can then be used in a variety of experiments:
-
Target Identification and Validation: The azido-probe can be introduced into cells, and after binding to its target kinase, a clickable tag (e.g., biotin-alkyne) can be attached. The biotinylated kinase can then be pulled down and identified by mass spectrometry.
-
Imaging Protein-Protein Interactions: An azido-labeled inhibitor can be used in conjunction with a fluorescent alkyne probe to visualize the localization of the target kinase within the cell and its potential interactions with other proteins.
The general workflow involves synthesizing a probe where a known pharmacophore is linked to an azide, often via a linker that can be derived from this compound. This probe is then used to interact with its biological target within a cellular or in vitro system. Subsequent click reaction with a reporter molecule (e.g., a fluorophore or biotin) allows for visualization or isolation of the target.
Conclusion
This compound, despite its simple structure, is a powerful and indispensable tool in modern drug discovery. Its dual functionality allows for straightforward incorporation into a variety of molecules, including peptides, proteins, and small molecule ligands. The bioorthogonal nature of its azide group, enabling highly efficient and specific click chemistry reactions, provides a robust method for bioconjugation, probe development, and the modular synthesis of complex therapeutics like PROTACs. The experimental protocols and data presented in this guide highlight the practical utility of this compound and provide a solid foundation for its application in diverse research and development settings. As the field of chemical biology continues to evolve, the fundamental role of versatile building blocks like this compound in enabling the creation of novel and effective therapeutic agents remains paramount.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of chemotactic peptides using alpha-azido acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 15. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
Azidoacetic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characteristics, and applications of azidoacetic acid derivatives in modern chemical biology and drug discovery.
Introduction
This compound and its derivatives have emerged as versatile chemical tools with significant applications in pharmaceutical sciences and chemical biology. Their utility stems from the presence of the azide functional group, which allows for highly specific and efficient bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". This technical guide provides a comprehensive overview of the basic characteristics, synthesis, and key applications of this compound derivatives for researchers, scientists, and professionals in drug development.
Core Characteristics of this compound
2-Azidoacetic acid is the parent compound of this class of derivatives. It is a valuable building block in organic synthesis, particularly for introducing the azido group into larger molecules.[1] Its fundamental properties are summarized in the table below.
Physicochemical Properties of 2-Azidoacetic Acid
| Property | Value | Source |
| Molecular Formula | C₂H₃N₃O₂ | [1][2][3] |
| Molecular Weight | 101.06 g/mol | [1][2][3] |
| CAS Number | 18523-48-3 | [2] |
| Appearance | Colorless oil to transparent or yellowish liquid | [1][4] |
| Melting Point | 16 °C | [5] |
| Boiling Point | 116 °C at 12 Torr | [5] |
| Solubility | Soluble in polar solvents | [6] |
Note: this compound can be hazardous. The azide group can undergo thermal decomposition, potentially leading to the release of nitrogen gas.[6] The acid in contact with iron or its salts can undergo rapid exothermic decomposition at 25°C and may explode at 90°C.[7] Appropriate safety precautions are essential when handling this compound.
Synthesis of this compound and its Derivatives
The most common and straightforward synthesis of 2-azidoacetic acid involves the nucleophilic substitution of a haloacetic acid with an azide salt.
Experimental Protocol: Synthesis of 2-Azidoacetic Acid[4][8]
Materials:
-
Bromoacetic acid
-
Sodium azide (NaN₃)
-
Distilled water
-
Diethyl ether (or Ethyl Acetate)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve sodium azide in distilled water in a flask and cool the solution to 0°C in an ice bath.
-
Slowly add bromoacetic acid to the cooled sodium azide solution over a period of 10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
After the reaction is complete, acidify the mixture to a pH of 1 by adding concentrated HCl.
-
Extract the product with diethyl ether or ethyl acetate (e.g., 3-5 times).
-
Combine the organic layers and dry them over anhydrous magnesium sulfate.
-
Concentrate the dried organic solution under reduced pressure to yield 2-azidoacetic acid as a colorless oil.
This fundamental procedure can be adapted for the synthesis of various this compound derivatives. For instance, derivatives can be created by forming amides via the reaction of the carboxylic acid with an amine using a suitable coupling reagent.[3]
Applications in Drug Development and Research
The true power of this compound derivatives lies in their application as versatile linkers and building blocks in the construction of complex biomolecules and therapeutic agents.
Bioconjugation and Click Chemistry
This compound and its activated esters (e.g., NHS esters) are widely used to introduce an azide handle onto biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[8][9] This azide-functionalized molecule can then be selectively reacted with a molecule containing an alkyne group through click chemistry.
This strategy is fundamental in various applications:
-
Antibody-Drug Conjugates (ADCs): this compound derivatives can serve as linkers to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.[10]
-
PROTACs (Proteolysis Targeting Chimeras): They are used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[11]
-
Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking purposes.
Biological Activity of this compound Derivatives
Recent research has also focused on the intrinsic biological activities of molecules incorporating the this compound moiety.
-
Anticancer and Antibacterial Agents: Studies have shown that certain azide derivatives possess both antibacterial and anticancer properties. For example, 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene demonstrated activity against Acinetobacter baumannii and Caco-2 cancer cells.[12] Another study reported on azido analogues of 5,6-dimethylxanthenone-4-acetic acid that induced tumor necrosis and activated NF-κB signaling.[13]
-
Metabolic Labeling: Azido-functionalized derivatives of sugars, such as pseudaminic acid, have been synthesized to label the surface of bacteria for identification and study.[14]
The table below summarizes some reported biological activities of specific this compound derivatives.
| Derivative | Biological Activity | IC50/MIC | Target/Organism | Source |
| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Anticancer | 2.99 µM | Caco-2 cells | [12] |
| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Antibacterial | 3.90 µg/ml | A. baumannii | [12] |
| 5-azidoxanthenone-4-acetic acid | Tumor Necrosis Induction, NF-κB Activation | Not specified | Colon 38 tumors in mice | [13] |
| 2,4-diazido-6-propynyloxy-1,3,5-triazine | Antibacterial | Zone of inhibition observed | E. coli | [15] |
Signaling Pathway Involvement
As exemplified by azido analogues of xanthenone-4-acetic acid, these derivatives can modulate cellular signaling pathways. The activation of NF-κB is a key event in the inflammatory response and can also play a role in cancer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Azidoacetic acid | C2H3N3O2 | CID 155605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Azidoacetic acid | 18523-48-3 | FA12562 | Biosynth [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS 18523-48-3: 2-Azidoacetic acid | CymitQuimica [cymitquimica.com]
- 7. This compound | 18523-48-3 [chemicalbook.com]
- 8. This compound NHS ester, 824426-32-6 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. nbinno.com [nbinno.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azide‐Functionalized Derivatives of the Virulence‐Associated Sugar Pseudaminic Acid: Chiral Pool Synthesis and Labeling of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Azidoacetic Acid NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azidoacetic acid N-hydroxysuccinimide (NHS) ester, a key reagent in modern bioconjugation. It details its chemical properties, reaction mechanisms, and applications, with a focus on providing actionable experimental protocols and data for researchers in the field.
Introduction to this compound NHS Ester
This compound NHS ester is a versatile, amine-reactive crosslinker that plays a pivotal role in bioconjugation and chemical biology.[1][2] It is a heterobifunctional molecule containing two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4]
-
An azide group : This moiety serves as a bioorthogonal handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5]
This dual functionality allows for a two-step labeling strategy. First, a biomolecule of interest is functionalized with an azide group using the NHS ester. Subsequently, a second molecule containing a compatible alkyne group can be specifically and efficiently attached via click chemistry. This powerful combination has made this compound NHS ester an invaluable tool in various applications, including proteomics, drug development, and diagnostics.[1][2]
Physicochemical Properties and Handling
A summary of the key properties of this compound NHS ester is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄O₄ | [2] |
| Molecular Weight | 198.14 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 95% | [3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [3] |
| Storage Conditions | Store at -20°C, desiccated. | [3] |
Handling Precautions: this compound NHS ester is moisture-sensitive. It is crucial to warm the reagent to room temperature before opening the vial to prevent condensation, which can lead to hydrolysis of the NHS ester. Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used promptly or stored under inert gas at -20°C.
The Bioconjugation Workflow
The use of this compound NHS ester in bioconjugation typically follows a two-stage process: amine labeling followed by click chemistry.
Figure 1: General workflow for bioconjugation using this compound NHS ester.
Quantitative Data on Labeling Efficiency
The efficiency of the initial amine labeling step is critical for the overall success of the bioconjugation. Several factors influence the degree of labeling (DOL), which is the average number of azide groups introduced per biomolecule. The following tables provide illustrative data on how reaction conditions can affect the DOL.
Disclaimer: The following data is representative of typical outcomes for NHS ester labeling reactions. Optimal conditions for specific biomolecules should be determined empirically.
Table 1: Effect of pH on the Degree of Labeling (DOL)
| pH | Molar Excess of NHS Ester | Incubation Time (hours) | Temperature (°C) | Average DOL |
| 6.5 | 20x | 2 | 25 | 1-2 |
| 7.5 | 20x | 2 | 25 | 3-5 |
| 8.3 | 20x | 2 | 25 | 6-8 |
| 9.0 | 20x | 2 | 25 | 4-6 (hydrolysis increases) |
Table 2: Effect of Molar Excess on the Degree of Labeling (DOL) at pH 8.3
| Molar Excess of NHS Ester | Incubation Time (hours) | Temperature (°C) | Average DOL | |---|---|---|---|---| | 5x | 2 | 25 | 2-3 | | 10x | 2 | 25 | 4-6 | | 20x | 2 | 25 | 6-8 | | 50x | 2 | 25 | 8-10 (risk of protein aggregation) |
Table 3: Effect of Temperature and Incubation Time on the Degree of Labeling (DOL) at pH 8.3 with 20x Molar Excess
| Temperature (°C) | Incubation Time (hours) | Average DOL |
| 4 | 12 | 5-7 |
| 25 | 1 | 4-6 |
| 25 | 2 | 6-8 |
| 37 | 1 | 5-7 (increased hydrolysis) |
Experimental Protocols
Protocol for Labeling an Antibody with this compound NHS Ester
This protocol describes the labeling of a typical IgG antibody (molecular weight ~150 kDa).
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Calculation of Reagent Volume: Determine the volume of the NHS ester solution needed for the desired molar excess (e.g., 20-fold).
-
Labeling Reaction: Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: (Optional) Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the Degree of Labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye) to the azido-labeled antibody from the previous protocol.
Materials:
-
Azido-labeled antibody
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare a premix of the catalyst: In an Eppendorf tube, mix CuSO₄ and the ligand in the reaction buffer.
-
Initiate the reaction: To the azido-labeled antibody solution, add the alkyne-containing molecule. Then, add the CuSO₄/ligand premix. Finally, add a freshly prepared solution of sodium ascorbate to start the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the final bioconjugate using a desalting column or other appropriate chromatography method to remove the catalyst and excess reagents.
Applications in Research and Drug Development
Proteomics and Protein-Protein Interaction Studies
This compound NHS ester can be used to label proteins within a complex mixture. Subsequent click chemistry with an alkyne-biotin tag allows for the enrichment of these labeled proteins on streptavidin beads for identification by mass spectrometry. This can be used to study protein expression, post-translational modifications, and protein-protein interactions.
References
Methodological & Application
Application Notes: Protein Labeling with Azidoacetic Acid NHS Ester
Introduction
The modification of proteins with bioorthogonal chemical handles is a cornerstone of modern chemical biology, enabling a wide array of applications in research and drug development. Azidoacetic acid N-hydroxysuccinimide (NHS) ester is a versatile amine-reactive reagent used to introduce azide (N₃) groups onto proteins. The NHS ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide, to form stable amide bonds.[1][2] Once installed, the azide group serves as a bioorthogonal handle for subsequent ligation reactions, most notably Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry".[3][4]
This two-step labeling strategy allows for the covalent attachment of various probes—including fluorophores, biotin, or drug molecules—to proteins with high specificity and efficiency under mild, aqueous conditions.[4] This methodology is instrumental for applications ranging from protein visualization and tracking to the development of antibody-drug conjugates (ADCs).[4]
Principle of the Reaction
The labeling process occurs in two main stages:
-
Amine Modification: The NHS ester of this compound reacts with primary amine groups on the protein surface. The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the amine group is deprotonated and thus nucleophilic.[1][5] Buffers lacking primary amines (e.g., phosphate or bicarbonate buffer) are essential to prevent competition with the target protein.[6][7]
-
Bioorthogonal Ligation (Click Chemistry): The newly introduced azide group can be specifically conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne. This "click" reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[4][8]
Quantitative Parameters for Labeling
Successful protein labeling requires careful optimization. The following parameters are critical for characterizing the conjugation efficiency.
| Parameter | Description | Typical Range | Method of Determination |
| Degree of Labeling (DoL) | The average number of azide molecules conjugated per protein molecule. | 1 - 10 | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Labeling Efficiency (%) | The percentage of the initial this compound NHS ester that is covalently attached to the protein. | 30 - 80% | UV-Vis Spectroscopy by quantifying unreacted linker after purification. |
| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration measurement (e.g., Bradford or BCA assay). |
| Click Reaction Efficiency (%) | The percentage of azide groups on the labeled protein that react with the alkyne-probe. | > 90% | Gel-based fluorescence scanning (for fluorescent probes) or Western blot densitometry (for biotin probes). |
| Data adapted from BenchChem Application Notes.[6] |
Experimental Protocols
Part 1: Protein Labeling with this compound NHS Ester
This protocol details the initial modification of a target protein with azide groups.
1.1 Materials
-
Protein of interest (free of amine-containing stabilizers like BSA)
-
This compound NHS ester
-
Reaction Buffer: 0.1 M Sodium bicarbonate or Sodium phosphate buffer, pH 8.3-8.5. Crucially, do not use buffers containing primary amines like Tris or glycine.[6][7]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) of high quality.[1]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.
1.2 Reagent Preparation
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.[1][6] If the protein is in a different buffer, exchange it for the Reaction Buffer via dialysis or a desalting column.
-
NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[9][10] Note: NHS esters are moisture-sensitive and should be dissolved just prior to the reaction.[7]
1.3 Labeling Procedure
-
Calculate the required amount of NHS ester. A 10-20 fold molar excess of the NHS ester over the protein is a recommended starting point for optimization.[6]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[6]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][6] The optimal time may vary depending on the protein.
-
(Optional) Quench Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[4][6] This step consumes any unreacted NHS ester.
1.4 Purification of Azido-Labeled Protein
-
Remove the excess, unreacted labeling reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6]
-
Determine the concentration of the purified azido-labeled protein using a standard protein assay (e.g., BCA).
-
Assess the Degree of Labeling (DoL) using UV-Vis spectroscopy or mass spectrometry if required.
1.5 Storage
-
Store the azido-labeled protein at 4°C for short-term use or at –20°C to –80°C for long-term storage.[9] It is advisable to store in smaller aliquots to avoid freeze-thaw cycles.[9]
Part 2: Downstream Labeling via Click Chemistry (SPAAC Example)
This protocol describes the conjugation of an alkyne-probe (e.g., a DBCO-fluorophore) to the azido-labeled protein.
2.1 Materials
-
Purified azido-labeled protein
-
DBCO-functionalized probe (e.g., DBCO-Fluorophore, DBCO-Biotin)
-
Reaction Buffer (e.g., PBS, pH 7.4)
2.2 Procedure
-
In a reaction tube, combine the azido-labeled protein with the DBCO-probe. A 2-5 fold molar excess of the DBCO-probe over the number of azide groups on the protein is a good starting point.[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary based on the specific probe.[6]
-
Purify the final labeled protein conjugate from the excess probe using a desalting column or dialysis.
-
The final conjugate is now ready for use in downstream applications. Store appropriately as described in section 1.5.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Presence of primary amines (e.g., Tris, glycine) in the protein buffer.[7] 2. Incorrect pH of the reaction buffer; pH is too low.[1] 3. Hydrolyzed/inactive NHS ester reagent.[7] 4. Insufficient molar excess of the NHS ester.[7] | 1. Exchange the protein into an amine-free buffer (bicarbonate or phosphate) before labeling.[11] 2. Ensure the buffer pH is between 8.3 and 8.5.[1][5] 3. Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[7] 4. Increase the molar excess of the NHS ester in increments (e.g., 30x, 50x) to optimize. |
| Protein Precipitation | 1. High degree of labeling (over-labeling) alters the protein's net charge and solubility.[7] 2. The organic solvent (DMSO/DMF) concentration is too high. | 1. Reduce the molar excess of the NHS ester or decrease the reaction time.[7] 2. Ensure the volume of the NHS ester stock solution added is less than 10% of the total reaction volume. |
| Non-Specific Labeling | Although NHS esters are amine-selective, at very high pH or with highly reactive proteins, some reaction with other residues (e.g., tyrosine, serine) can occur.[12] | 1. Ensure the reaction pH does not exceed 9.0. 2. Consider using quenching agents like hydroxylamine or methylamine to remove less stable O-ester derivatives if they are a concern.[12] |
| Low Protein Recovery | Protein loss during purification steps (dialysis or column chromatography). | 1. Ensure the correct molecular weight cut-off (MWCO) for dialysis tubing. 2. Use a desalting column with the appropriate exclusion limit for your protein to ensure efficient separation and recovery. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. setabiomedicals.com [setabiomedicals.com]
- 12. New chemical strategy boosts accuracy in proteomics [asbmb.org]
Application Notes and Protocols: A Step-by-Step Guide to Azidoacetic Acid Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing click chemistry reactions using azidoacetic acid and its derivatives. The protocols detailed below are designed for robust and high-yield conjugation of biomolecules, small molecules, and materials. This guide covers both the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound in Click Chemistry
This compound is a versatile building block in bioconjugation and materials science. Its carboxylic acid moiety allows for straightforward functionalization, most commonly through the formation of an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on proteins, peptides, and other molecules to introduce an azide group. The azide then serves as a chemical handle for highly specific and efficient "click" reactions with alkyne-containing molecules.[1][2]
The click reaction, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed.[3][4] The most prominent examples are the CuAAC and SPAAC reactions, both of which form a stable triazole linkage.[4][5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join a terminal alkyne and an azide.[5] It is known for its fast reaction kinetics and high yields.[5] The use of ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the copper(I) catalyst and increase reaction efficiency, especially in aqueous environments.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[7] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.[7]
Data Presentation: Reaction Efficiency
Click chemistry reactions involving this compound derivatives are known for their high efficiency, often achieving quantitative or near-quantitative yields.[3][5] The following tables provide representative data on the yields of CuAAC and SPAAC reactions. It is important to note that optimal conditions may vary depending on the specific substrates and experimental setup.
Table 1: Representative Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |
| This compound-labeled protein | Propargyl-functionalized fluorescent dye | CuSO₄ / Sodium Ascorbate / THPTA | PBS | 1 | >95 |
| N-succinimidyl azidoacetate | Phenylacetylene | CuI | DMF | 2 | ~90 |
| Small molecule with this compound linker | Alkyne-modified oligonucleotide | CuSO₄ / Sodium Ascorbate / TBTA | aq. Buffer/DMSO | 1-2 | >95 |
Table 2: Representative Yields for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide Reactant | Cyclooctyne Reactant | Solvent | Reaction Time (h) | Yield (%) |
| This compound-labeled cell surface glycoprotein | DBCO-functionalized biotin | Cell Culture Media | 0.5 - 1 | High |
| Peptide with this compound modification | BCN-functionalized nanoparticle | PBS | 1-4 | >90 |
| Small molecule with this compound linker | DIBO-functionalized surface | Acetonitrile | 2 | >95 |
Mandatory Visualizations
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms of CuAAC and SPAAC reactions, along with a typical experimental workflow for bioconjugation using this compound NHS Ester.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for bioconjugation.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound NHS Ester
This protocol describes the initial step of introducing an azide handle onto a protein using this compound N-hydroxysuccinimide Ester.
Materials:
-
Protein of interest containing primary amines (e.g., lysine residues)
-
This compound NHS Ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound NHS Ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted this compound NHS Ester and byproducts by size-exclusion chromatography, dialysis, or spin filtration using a buffer suitable for your downstream application.
-
Characterization: Confirm the incorporation of the azide group using appropriate analytical techniques, such as mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-labeled biomolecule with a terminal alkyne-containing molecule.
Materials:
-
Azide-labeled biomolecule (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
THPTA or TBTA ligand stock solution (e.g., 100 mM in water or DMSO)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled biomolecule (final concentration 1-100 µM) and the alkyne-functionalized molecule (1.5-5 fold molar excess over the azide) in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, mix the THPTA/TBTA ligand with the CuSO₄ solution. A common ratio is 5:1 ligand to copper.
-
Add Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically 50-500 µM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Purification: Purify the resulting bioconjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using size-exclusion chromatography, affinity chromatography (if applicable), or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-labeled biomolecule with a strained cyclooctyne-containing molecule.
Materials:
-
Azide-labeled biomolecule (from Protocol 1)
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Reaction Buffer: PBS, pH 7.4, or other biocompatible buffer
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled biomolecule (final concentration 1-100 µM) and the cyclooctyne-functionalized molecule (1.5-3 fold molar excess over the azide) in the reaction buffer.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the specific cyclooctyne used.[8] The reaction progress can be monitored by appropriate analytical methods.
-
Purification: Purify the bioconjugate using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted starting materials.
Applications in Research and Drug Development
The ability to specifically and efficiently conjugate molecules using this compound click chemistry has a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies for targeted cancer therapy.[1]
-
Fluorescent Labeling: Conjugating fluorescent dyes to proteins, nucleic acids, or other biomolecules for imaging and tracking in cells and tissues.
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for the development of biosensors and microarrays.
-
Proteomics and Glycomics: Labeling and identifying proteins and glycans in complex biological samples.
-
Drug Delivery: Creating targeted drug delivery systems by conjugating drugs to targeting ligands such as peptides or antibodies.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell Surface Functionalization Using Azidoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of cell surfaces using azidoacetic acid and its derivatives. This method allows for the introduction of azide groups onto the cell membrane, which can then be used for bioorthogonal conjugation of various molecules, such as fluorescent probes, biotin, or drug-delivery nanoparticles.[1][2][3] This powerful technique is instrumental in cell tracking, targeted drug delivery, and understanding cellular interactions.[4][5]
Two primary strategies for introducing azide functionalities onto the cell surface are described:
-
Direct Chemical Labeling: Utilizes this compound N-hydroxysuccinimide (NHS) ester to directly modify primary amines on cell surface proteins.[1][2]
-
Metabolic Labeling: Involves the cellular uptake of an azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is then metabolically incorporated into cell surface glycans.[6][7][8]
Core Concepts and Workflow
The overall workflow for cell surface functionalization with azido groups involves two main stages: the introduction of the azide group onto the cell surface and the subsequent bioorthogonal reaction to conjugate a molecule of interest.
References
- 1. This compound NHS ester [myskinrecipes.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Labeling of Glycans with Azidoacetic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metabolic labeling of glycans using analogs of azidoacetic acid. This powerful technique, a cornerstone of chemical glycobiology, enables the visualization, enrichment, and proteomic analysis of glycoconjugates in living cells and organisms. By introducing a bioorthogonal azide group into glycans, researchers can tag and study them in their native environment without perturbing cellular processes.[1][2][3][4]
Introduction
Metabolic oligosaccharide engineering with this compound analogs involves introducing unnatural sugar precursors containing an azide group to cells or organisms.[2][3] These precursors, typically N-azidoacetylated monosaccharides, are processed by the cell's own biosynthetic machinery and incorporated into various glycoconjugates, including N-linked glycans, O-linked glycans, and gangliosides.[1][2][5][6] The azide group serves as a chemical handle for subsequent bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), allowing for the attachment of probes for visualization or affinity tags for enrichment and proteomic analysis.[2][3][7]
Commonly used this compound analogs for metabolic labeling include:
-
N-Azidoacetylmannosamine (ManNAz) and its peracetylated form (Ac4ManNAz ): Used for labeling sialic acid-containing glycans.[1][8][9]
-
N-Azidoacetylgalactosamine (GalNAz) and its peracetylated form (Ac4GalNAz ): Used for labeling O-linked glycans.[1][8]
-
N-Azidoacetylglucosamine (GlcNAz) and its peracetylated form (Ac4GlcNAz ): Used for labeling O-GlcNAc modifications and other glucosamine-containing glycans.[1][5][8]
The peracetylated forms of these sugars exhibit increased cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, allowing the azido sugar to enter the respective metabolic pathway.[9]
Applications
Metabolic labeling with this compound analogs has a wide range of applications in glycobiology and drug development:
-
Glycan Visualization: Imaging the localization and trafficking of glycans in living cells and organisms.[1][2][5]
-
Glycoproteomics: Enrichment and identification of specific classes of glycoproteins for mass spectrometry-based analysis.[1][2][8]
-
Biomarker Discovery: Identifying changes in glycosylation associated with disease states, such as cancer.[10]
-
Drug Development: Site-specific modification of therapeutic glycoproteins and antibodies.[11]
-
Exosome Tracking: Labeling and tracking of exosomes for studying intercellular communication.[7]
Quantitative Data Summary
The efficiency of metabolic labeling can be influenced by several factors, including the specific azido sugar analog used, its concentration, and the incubation time. The following tables summarize key quantitative data from published studies.
| Azido Sugar Analog | Cell Line | Concentration (µM) | Incubation Time | Outcome | Reference |
| Ac4ManNAz | Jurkat | 50 | 3 days | Efficient labeling of cell surface sialoglycans | [12] |
| Ac4ManNAz | A549 | 10 | - | Sufficient labeling for cell tracking with minimal physiological effects | [13][14] |
| Ac4ManNAz | A549 | 50 | - | Reduced cellular proliferation, migration, and invasion | [13][14] |
| Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz | MCF7, MDA-MB-231 | 0.5 - 50 | 3 days | Concentration-dependent labeling efficiency | [7] |
| Parameter | Value | Conditions | Reference |
| Optimal Ac4ManNAz Concentration for in vivo cell tracking | 10 µM | [13][14] | |
| Time for Ac4ManNAz synthesis | ~1 week | [1][8][9] | |
| Time for cell metabolic labeling experiment | ~4 days | [1][8][9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the metabolic labeling of cell surface sialoglycans in cultured mammalian cells using peracetylated N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the cells in a culture dish at a density that will allow for logarithmic growth for the duration of the experiment.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO. A typical stock concentration is 10-50 mM.
-
Metabolic Labeling:
-
The following day, dilute the Ac4ManNAz stock solution into the complete culture medium to the desired final concentration. A final concentration of 10-50 µM is commonly used.[13][14] For sensitive cell lines or long-term studies, a lower concentration (e.g., 10 µM) is recommended to minimize potential physiological effects.[13][14]
-
As a negative control, treat a separate dish of cells with an equivalent volume of DMSO.
-
Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and the turnover rate of the glycans of interest.
-
-
Cell Harvesting:
-
For suspension cells, proceed to step 5.
-
For adherent cells, wash the cells twice with ice-cold PBS and then detach them using a cell scraper or by trypsinization.
-
-
Cell Pelleting and Washing:
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any un-incorporated azido sugar.
-
-
Downstream Processing: The azide-labeled cells are now ready for downstream applications, such as cell lysis for proteomic analysis or fixation and permeabilization for fluorescence imaging after click chemistry conjugation.
Protocol 2: Detection of Azide-Labeled Glycans via Click Chemistry
This protocol outlines the detection of azide-labeled glycans on the cell surface using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently tagged alkyne probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-fluorophore conjugate (e.g., DBCO-fluorophore for copper-free click chemistry, or alkyne-fluorophore for CuAAC)
-
For CuAAC:
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate
-
-
PBS
-
Bovine serum albumin (BSA)
Procedure:
-
Cell Preparation: After harvesting and washing (Protocol 1, step 5), resuspend the azide-labeled cells and control cells in PBS.
-
Click Reaction Cocktail Preparation (for CuAAC):
-
Prepare stock solutions of CuSO4, THPTA/TBTA, and sodium ascorbate.
-
Prepare the click reaction cocktail immediately before use by mixing the components in the following order: alkyne-fluorophore, CuSO4, THPTA/TBTA, and finally sodium ascorbate. A typical final concentration is 10-100 µM for the alkyne probe, 1 mM for CuSO4, 5 mM for the ligand, and 5 mM for sodium ascorbate.
-
-
Click Reaction:
-
Add the click reaction cocktail to the cell suspension.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Wash the cells twice with PBS containing 1% BSA to remove excess reagents.
-
-
Analysis:
-
The fluorescently labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.
-
Visualizations
Caption: Workflow of metabolic glycan labeling and detection.
Caption: Integration of azido sugars into glycan biosynthesis.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A glyco-engineering approach for site-specific conjugation to Fab glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azidoacetic Acid in the Synthesis of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of azidoacetic acid in the synthesis of antibody-drug conjugates (ADCs). The following sections detail the principles, experimental procedures, and expected outcomes when using this versatile linker in bioconjugation workflows.
Introduction
This compound, particularly in its N-hydroxysuccinimide (NHS) ester form, serves as a critical heterobifunctional linker in the construction of ADCs.[1][2] It provides a means to introduce an azide functional group onto an antibody, which can then be selectively reacted with an alkyne-modified cytotoxic drug via "click chemistry".[][4] This bioorthogonal ligation strategy offers high efficiency, specificity, and mild reaction conditions, which are crucial for preserving the integrity and function of the antibody.[][5] The two primary forms of click chemistry employed are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[][6] The choice between these methods depends on the specific requirements of the ADC, such as concerns about copper cytotoxicity in the final product.[7]
Key Applications
The use of this compound in ADC synthesis is pivotal for:
-
Site-Specific Conjugation: While labeling of lysine residues with this compound NHS ester is stochastic, it provides a pathway to introduce a bioorthogonal handle for a more controlled subsequent drug conjugation reaction.[4]
-
Homogeneous ADC Production: By enabling controlled drug conjugation, this compound linkers contribute to the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for therapeutic efficacy and safety.
-
Versatile Drug Conjugation: The azide group's specific reactivity with alkynes allows for the conjugation of a wide variety of alkyne-modified payloads, offering flexibility in ADC design.[]
Experimental Workflows and Signaling Pathways
The synthesis of an ADC using this compound typically follows a two-step process: 1) modification of the antibody with the azido linker and 2) conjugation of the azide-functionalized antibody with an alkyne-containing drug.
General Workflow for ADC Synthesis
Caption: General workflow for ADC synthesis using this compound.
Click Chemistry Reaction Pathways
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Data Presentation
Quantitative analysis is crucial for the characterization of ADCs. The following tables provide an example of the types of data that should be collected. Note: The values presented here are for illustrative purposes, as specific data for this compound in publicly available literature is limited. Researchers should determine these values experimentally for their specific ADC.
| Parameter | Description | Method | Illustrative Value |
| Degree of Azido-Labeling | Average number of azide groups per antibody after functionalization. | Mass Spectrometry (MS) | 3.5 |
| Drug-to-Antibody Ratio (DAR) | Average number of drug molecules conjugated to each antibody. | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | 3.2 |
| Conjugation Efficiency | Percentage of azide-functionalized antibody that is successfully conjugated with the drug. | HPLC, MS | >95% |
| Purity | Percentage of the desired ADC in the final product. | Size Exclusion Chromatography (SEC), HIC | >98% |
| Aggregate Content | Percentage of high molecular weight species. | Size Exclusion Chromatography (SEC) | <1% |
Table 1: Key Quantitative Parameters for ADC Characterization
| Reaction | Reagents | Conditions | Yield | Purity |
| Antibody Azido-Functionalization | Antibody, this compound NHS Ester | PBS pH 8.0, 1 hr, RT | >90% | >95% |
| CuAAC Conjugation | Azido-Ab, Alkyne-Drug, CuSO4, THPTA, Sodium Ascorbate | PBS pH 7.4, 2 hrs, RT | >95% | >98% |
| SPAAC Conjugation | Azido-Ab, DBCO-Drug | PBS pH 7.4, 4 hrs, RT | >90% | >98% |
Table 2: Illustrative Reaction Conditions and Outcomes
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of ADCs using this compound NHS ester.
Protocol 1: Azido-Functionalization of Antibodies
Objective: To introduce azide groups onto the antibody via lysine residue labeling with this compound NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into PBS pH 8.0 using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound NHS ester solution to the antibody solution.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of Azido-Functionalized Antibody:
-
Remove the excess, unreacted this compound NHS ester using a desalting column equilibrated with PBS pH 7.4.
-
Collect the purified azido-functionalized antibody.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the degree of labeling (average number of azides per antibody) using mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-modified drug to the azido-functionalized antibody using a copper catalyst.
Materials:
-
Purified azido-functionalized antibody (from Protocol 1)
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add the azido-functionalized antibody in PBS pH 7.4.
-
-
Addition of Reagents:
-
Add the alkyne-modified drug to the antibody solution at a 5- to 10-fold molar excess over the number of azide groups.
-
Prepare the Cu(I) catalyst by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio.
-
Add the CuSO4/THPTA complex to the antibody-drug mixture. A typical final concentration is 25 equivalents relative to the azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).
-
-
Conjugation Reaction:
-
Gently mix the reaction solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug and catalyst components using SEC.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the final ADC concentration.
-
Analyze the DAR, purity, and aggregate content using HIC, SEC, and mass spectrometry.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate a strained alkyne-modified drug to the azido-functionalized antibody without a copper catalyst.
Materials:
-
Purified azido-functionalized antibody (from Protocol 1)
-
Strained alkyne-modified drug (e.g., DBCO-drug)
-
PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the DBCO-modified drug in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add the azido-functionalized antibody in PBS pH 7.4.
-
-
Conjugation Reaction:
-
Add the DBCO-drug to the antibody solution at a 5- to 10-fold molar excess over the number of azide groups.
-
Gently mix the reaction solution.
-
Incubate for 2-4 hours at room temperature, protected from light. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification of the ADC:
-
Purify the ADC from the unreacted drug using SEC.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the final ADC concentration.
-
Analyze the DAR, purity, and aggregate content using HIC, SEC, and mass spectrometry.
-
Conclusion
This compound is a valuable tool in the synthesis of antibody-drug conjugates, enabling the introduction of a bioorthogonal azide handle for efficient and specific drug conjugation via click chemistry. The protocols and information provided in these application notes offer a solid foundation for researchers to develop and optimize their ADC synthesis workflows. Careful characterization of the resulting ADC is essential to ensure the desired product quality and therapeutic potential.
References
- 1. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 6. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Bioconjugation of Peptides with Azidoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of an azide moiety onto a peptide is a cornerstone of modern bioconjugation, enabling the facile and specific attachment of a wide array of functionalities through bioorthogonal chemistry. Azidoacetic acid, particularly in its N-hydroxysuccinimide (NHS) ester form, is a versatile reagent for modifying the primary amines present on a peptide, such as the N-terminus or the side chain of lysine residues.[1][2][3] This modification paves the way for subsequent "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent linkage of the peptide to molecules containing an alkyne group.[2][4] This powerful combination of reactions is widely employed in the development of antibody-drug conjugates, fluorescently labeled probes for biological imaging, and for tethering peptides to surfaces or other biomolecules.[1][2] These application notes provide detailed protocols for the bioconjugation of a model peptide with this compound NHS ester, its subsequent purification, and a common downstream click chemistry application.
Core Principles
The bioconjugation process described herein occurs in two main stages:
-
Amine Acylation: The NHS ester of this compound reacts efficiently with primary amines on the peptide in a pH-dependent manner to form a stable amide bond.[3] The optimal pH for this reaction is typically between 7 and 9.[3]
-
Bioorthogonal Ligation (Click Chemistry): The newly introduced azide group can then be specifically reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst. This CuAAC reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[2][4]
Experimental Protocols
Materials and Equipment
-
Peptide: A model peptide with at least one primary amine (e.g., an N-terminal amine or a lysine residue). For this protocol, we will use the hypothetical peptide "Ac-Lys-Gly-Gly-Cys-NH2".
-
This compound NHS Ester: High purity (≥95%).[1]
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
-
Buffers: 0.1 M Sodium Phosphate Buffer (pH 8.0), 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5).
-
Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M Glycine.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
HPLC Solvents: Solvent A (0.1% Trifluoroacetic Acid (TFA) in water), Solvent B (0.1% TFA in acetonitrile).
-
Characterization: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometer.
-
Click Chemistry Reagents (Optional): Alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore), Copper(II) Sulfate (CuSO4), Sodium Ascorbate.
Protocol 1: Azido-Modification of a Peptide
This protocol details the reaction of this compound NHS Ester with the primary amines of a peptide.
-
Peptide Preparation: Dissolve the peptide in 0.1 M Sodium Phosphate Buffer (pH 8.0) to a final concentration of 1-10 mg/mL.
-
This compound NHS Ester Preparation: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: While gently vortexing the peptide solution, add a 10-fold molar excess of the dissolved this compound NHS Ester. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the peptide.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl (pH 8.0) or glycine and incubating for an additional 15-30 minutes at room temperature. This will consume any unreacted this compound NHS Ester.
-
Purification: Proceed immediately to purification by RP-HPLC as described in Protocol 2.
Protocol 2: Purification of the Azido-Peptide by RP-HPLC
This protocol describes the purification of the azido-modified peptide from the reaction mixture.
-
Sample Preparation: Acidify the quenched reaction mixture with TFA to a pH of 2-3. Centrifuge to pellet any precipitated material.
-
HPLC Setup: Equilibrate a semi-preparative C18 RP-HPLC column with 95% Solvent A and 5% Solvent B.
-
Injection and Elution: Inject the acidified sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes) at a flow rate of 1-5 mL/min.
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (typically >95%).
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified azido-peptide as a white powder.
-
Characterization: Confirm the identity of the purified product by mass spectrometry. The expected mass will be the mass of the starting peptide plus the mass of the azidoacetyl group (85.03 Da) for each site of modification.
Protocol 3: Click Chemistry Conjugation of the Azido-Peptide
This protocol provides a general method for the CuAAC reaction of the purified azido-peptide with an alkyne-containing molecule.
-
Reagent Preparation:
-
Dissolve the purified azido-peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Dissolve the alkyne-containing molecule in DMSO.
-
Prepare fresh stock solutions of 100 mM CuSO4 in water and 200 mM Sodium Ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide (1 equivalent) and the alkyne-containing molecule (1.5-2 equivalents).
-
Add CuSO4 to a final concentration of 1 mM.
-
Add Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical RP-HPLC.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC, following a similar procedure as in Protocol 2, to remove the catalyst and excess reagents.
-
Characterization: Confirm the final product by mass spectrometry.
Data Presentation
Table 1: Influence of Molar Excess of this compound NHS Ester on Conjugation Efficiency
| Molar Excess of this compound NHS Ester | Reaction Time (hours) | Temperature (°C) | Expected Mono-azido Peptide Yield (%) | Expected Di-azido Peptide Yield (%)* |
| 2-fold | 2 | 25 | 40-60 | <10 |
| 5-fold | 2 | 25 | 70-85 | 15-25 |
| 10-fold | 2 | 25 | >90 | 30-40 |
| 20-fold | 1 | 25 | >95 | >50 |
*For peptides with multiple primary amines. Yields are estimates and will vary depending on the peptide sequence and reaction conditions.
Table 2: Characterization of the Model Peptide Before and After Modification
| Peptide | Sequence | Calculated Monoisotopic Mass (Da) | Observed Mass (m/z) [M+H]+ |
| Starting Peptide | Ac-Lys-Gly-Gly-Cys-NH2 | 518.23 | 519.24 |
| Mono-azido Peptide | Ac-Lys(Azidoacetyl)-Gly-Gly-Cys-NH2 | 603.26 | 604.27 |
Visualizations
Caption: Workflow for azido-modification and subsequent conjugation of peptides.
Caption: Application of an azido-peptide as a fluorescent cellular probe.
Troubleshooting and Key Considerations
-
Hydrolysis of NHS Ester: this compound NHS ester is moisture-sensitive. Always use anhydrous solvents and store the reagent under desiccated conditions. Prepare the NHS ester solution immediately before use.
-
Low Conjugation Efficiency:
-
Ensure the pH of the reaction buffer is between 7 and 9.
-
Increase the molar excess of the this compound NHS Ester.
-
Confirm the presence of primary amines on your peptide.
-
Avoid buffers containing primary amines (e.g., Tris or glycine) in the conjugation step, as they will compete with the reaction.
-
-
Peptide Solubility: If the peptide has poor solubility in aqueous buffers, a co-solvent such as DMSO or DMF can be used, but the concentration should be kept to a minimum to avoid affecting peptide structure.
-
Click Reaction Issues:
-
Ensure the copper sulfate and sodium ascorbate solutions are freshly prepared. Sodium ascorbate is particularly prone to oxidation.
-
For complex biological samples where copper may be cytotoxic, consider copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne reagent.
-
Conclusion
The bioconjugation of peptides with this compound is a robust and versatile strategy for peptide modification. The protocols outlined above provide a comprehensive guide for researchers to successfully introduce an azide handle onto their peptide of interest and utilize it for downstream applications. The combination of NHS ester chemistry and subsequent click reactions offers a powerful toolkit for creating novel peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Azidoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of various nanoparticles using azidoacetic acid and its derivatives. This functionalization strategy introduces azide groups onto the nanoparticle surface, enabling covalent conjugation of biomolecules and other moieties through highly efficient "click chemistry" reactions.[1][2][3] This approach is instrumental in the development of advanced platforms for drug delivery, diagnostics, and targeted therapeutics.[1][4][5][6]
The primary method involves the use of this compound N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amine groups on the nanoparticle surface to form stable amide bonds.[7] This process results in a versatile "click-ready" nanoparticle platform that can be subsequently conjugated with alkyne-modified molecules, such as targeting ligands, imaging agents, or therapeutic drugs.[1][2]
Key Applications:
-
Targeted Drug Delivery: Azide-functionalized nanoparticles can be conjugated with targeting ligands (e.g., antibodies, peptides) to facilitate specific delivery of therapeutic agents to diseased cells, minimizing off-target effects.[1][4]
-
Bioimaging and Diagnostics: The attachment of imaging probes or biosensors to azide-modified nanoparticles enables their use in advanced diagnostic and imaging applications.
-
Vaccine Development: Gold nanoparticles functionalized with azide groups allow for the precise attachment of antigens, acting as effective adjuvants to enhance immune responses.[1]
-
Multifunctional Nanoplatforms: The versatility of click chemistry allows for the creation of complex nanostructures with multiple functionalities for simultaneous sensing, imaging, and therapy (theranostics).[1]
Experimental Protocols
Protocol 1: Synthesis of Azido-Functionalized Amine-Terminated Nanoparticles
This protocol describes the surface modification of nanoparticles that already possess primary amine groups on their surface (e.g., amine-functionalized silica, iron oxide, or polymer nanoparticles).
Materials:
-
Amine-functionalized nanoparticles
-
This compound N-hydroxysuccinimide (NHS) ester[7]
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7-9)
-
Quenching solution (e.g., Tris or glycine solution)
-
Centrifuge and appropriate centrifuge tubes
-
Purification columns (e.g., size exclusion chromatography) or dialysis membrane
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a desired concentration.
-
Reagent Preparation: Dissolve this compound NHS ester in an anhydrous, amine-free solvent like DMF or DMSO immediately before use.
-
Reaction Setup: Add the this compound NHS ester solution to the nanoparticle dispersion. A molar excess of the NHS ester relative to the surface amine groups is recommended to ensure efficient functionalization.
-
pH Adjustment: Adjust the reaction mixture to a pH between 7 and 9 using a non-nucleophilic base like DIPEA. This pH range is optimal for the reaction between NHS esters and primary amines.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
Quenching: Add a quenching solution to the reaction mixture to consume any unreacted this compound NHS ester.
-
Purification: Purify the azido-functionalized nanoparticles to remove excess reagents and byproducts. This can be achieved through repeated centrifugation and redispersion, dialysis, or size exclusion chromatography.
-
Characterization: Characterize the resulting azido-functionalized nanoparticles using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the azide group (a characteristic peak around 2100 cm⁻¹) and Dynamic Light Scattering (DLS) to assess particle size and stability.[8][9]
-
Storage: Store the purified azido-functionalized nanoparticles in an appropriate buffer at 4°C for future use.[10]
Workflow for Azido-Functionalization of Amine-Terminated Nanoparticles
Caption: A flowchart of the azido-functionalization process.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol details the conjugation of an alkyne-containing molecule to the surface of azido-functionalized nanoparticles.
Materials:
-
Azido-functionalized nanoparticles
-
Alkyne-containing molecule (e.g., drug, ligand, fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Deionized water
-
Reaction buffer (e.g., PBS)
Procedure:
-
Nanoparticle Dispersion: Disperse the azido-functionalized nanoparticles in the reaction buffer.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
Add the alkyne-containing molecule to the nanoparticle dispersion.
-
Add the sodium ascorbate solution to the mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[11]
-
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[11]
-
Purification: Purify the conjugated nanoparticles to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule. Purification methods include centrifugation, magnetic separation (for magnetic nanoparticles), or dialysis.[11]
-
Characterization: Characterize the final conjugated nanoparticles to confirm successful conjugation and assess their properties (e.g., size, zeta potential, and functionality).
Workflow for CuAAC Click Reaction on Nanoparticle Surface
Caption: A flowchart of the CuAAC click reaction workflow.
Data Presentation
The following tables summarize key quantitative data related to the surface modification of nanoparticles with azide-containing molecules.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle Type | Functionalization | Size (nm) | Zeta Potential (mV) | Reference |
| Chitosan | None | 190 ± 2 | - | [9] |
| Chitosan-Azide | Ionotropic gelation with TPP | 114 ± 4 | +16 | [9] |
| Iron Oxide | Azido-PEG-silane | ~20 | - | [12] |
Table 2: Quantification of Surface Functionalization
| Nanoparticle Type | Functional Ligand | Immobilized Ligand per Gram of NPs | Method | Reference |
| Magnetic Nanoparticles | Azido PEG silane | ~0.196 mmol | Not specified | [12] |
| Magnetic Nanoparticles | Folic acid (via click chemistry) | ~0.172 mmol | UV spectrophotometry | [12] |
| Hafnium Oxide | Catechol-azide | 10 azides/NP | UV-Vis spectroscopy | [13] |
Characterization of Azido-Functionalized Nanoparticles
A thorough characterization of the modified nanoparticles is crucial to ensure successful functionalization and to understand their properties.
Table 3: Common Characterization Techniques
| Technique | Purpose | Observation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the azide group. | A characteristic peak around 2100 cm⁻¹.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the surface ligands. | Characteristic shifts for protons near the azide group.[8][14] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Presence of nitrogen peaks corresponding to the azide group.[8] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. | Changes in size and polydispersity index upon functionalization.[13] |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | Changes in surface charge after modification.[9] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material on the nanoparticle surface. | Weight loss corresponding to the decomposition of the organic shell.[13] |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of the nanoparticles. | To ensure the core nanoparticle structure is maintained after functionalization.[14] |
Logical Flow of Nanoparticle Surface Modification and Application
Caption: From synthesis to application of functionalized nanoparticles.
References
- 1. hiyka.com [hiyka.com]
- 2. irjweb.com [irjweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitosan–Azide Nanoparticle Coating as a Degradation Barrier in Multilayered Polyelectrolyte Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold Nanoparticles, Azide Function, 0.05% Au [nanocs.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Synthesis and characterization of azidoalkyl-functionalized gold nanoparticles as scaffolds for “click”-chemistry derivatization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azidoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, broad applicability, stereospecificity, and the formation of only benign byproducts.[1] The CuAAC reaction facilitates the covalent linkage of two molecular building blocks, one functionalized with an azide and the other with a terminal alkyne, to yield a stable 1,4-disubstituted 1,2,3-triazole.[2] This powerful ligation chemistry operates under mild, often aqueous conditions, making it exceptionally suitable for applications in drug discovery, bioconjugation, and materials science.[3]
Azidoacetic acid is a versatile building block for introducing the azide functionality. Its carboxylic acid group provides a handle for further derivatization or for modulating the physicochemical properties of the target molecule. These application notes provide a detailed experimental setup for performing a CuAAC reaction using this compound.
Reaction Mechanism and Workflow
The CuAAC reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3] The Cu(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate.[4] This is followed by coordination of the azide, a cyclization step, and subsequent protonation to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst.[4] To enhance the stability and catalytic activity of the Cu(I) ion, and to prevent oxidative homocoupling of the alkyne, a stabilizing ligand is often employed.[3] Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are particularly useful for bioconjugation reactions in aqueous media.[2][3]
References
Application of Azidoacetic Acid in the Development of Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and visualization of biomolecules in their native environment. At the heart of many bioorthogonal reactions is the versatile azide functional group, which exhibits exceptional stability in biological media and highly specific reactivity with a limited number of chemical partners. Azidoacetic acid serves as a fundamental and invaluable building block in this context, providing a straightforward means to introduce an azide moiety onto a variety of molecules for the development of sophisticated fluorescent probes.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fluorescent probes. These probes are instrumental in a wide range of applications, including cellular imaging, protein tracking, and high-throughput screening in drug discovery. The methodologies described herein leverage the power of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage between an azide and an alkyne.
Core Strategies for Fluorescent Probe Synthesis
Two primary strategies are employed for the synthesis of fluorescent probes using this compound:
-
"Click-First" Approach: This strategy involves the initial activation of this compound, typically as an N-hydroxysuccinimide (NHS) ester, followed by its conjugation to an amine-containing biomolecule or targeting ligand. The resulting azide-modified molecule is then reacted with an alkyne-functionalized fluorescent dye via CuAAC. This approach is advantageous when the biomolecule of interest is readily available with a primary amine and is stable under the conditions of NHS ester chemistry.
-
"Substitution-First" Approach: In this alternative method, a molecule of interest is first functionalized with this compound through a substitution reaction. The azide-bearing molecule is then "clicked" to an alkyne-containing fluorophore. This strategy is particularly useful for modifying molecules that may not have readily available primary amines or are sensitive to the conditions of the "click-first" approach.
Data Presentation: Photophysical Properties of Alkyne-Modified Fluorophores
The selection of the fluorescent reporter is critical for the successful application of the synthesized probe. The following table summarizes the key photophysical properties of commercially available alkyne-modified fluorophores that can be readily conjugated to this compound-modified molecules via CuAAC.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| FAM Alkyne | 495 | 519 | 0.92 | ~70,000 |
| TAMRA Alkyne | 546 | 579 | 0.65 | ~91,000 |
| Cyanine3 Alkyne | 555 | 570 | 0.15 | ~150,000 |
| Cyanine5 Alkyne | 649 | 670 | 0.28 | ~250,000 |
| BODIPY FL Alkyne | 503 | 512 | 0.90 | ~80,000 |
Note: The photophysical properties listed above are for the alkyne-modified fluorophores themselves. The properties of the final probe conjugate may vary slightly upon conjugation.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Bromoacetic acid
-
Sodium azide (NaN₃)
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve sodium azide in distilled water in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add bromoacetic acid to the solution over a period of 10-15 minutes while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Acidify the reaction mixture to a pH of 1 using HCl.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound as a colorless oil. The product can be used in the next steps without further purification.
Protocol 2: "Click-First" Approach - Synthesis of an Azide-Modified Protein and Subsequent Fluorescent Labeling
This protocol describes the labeling of a protein with a primary amine (e.g., lysine residue) using this compound NHS ester, followed by conjugation to an alkyne-fluorophore.
Part A: Synthesis of this compound NHS Ester
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a clean, dry reaction vial, dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS to the solution.
-
Add 1.1 equivalents of DCC or EDC to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a dry atmosphere (e.g., nitrogen or argon).
-
The resulting solution containing the this compound-NHS ester can be used directly in the next step.
Part B: Conjugation of this compound-NHS Ester to a Protein
Materials:
-
Protein of interest with accessible primary amines
-
This compound-NHS ester solution from Part A
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Dissolve the protein of interest in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Slowly add the desired molar excess of the this compound-NHS ester solution to the protein solution while gently stirring. A 10-20 fold molar excess is a common starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the azide-modified protein from excess reagents using a desalting column or dialysis.
Part C: Fluorescent Labeling via CuAAC
Materials:
-
Azide-modified protein from Part B
-
Alkyne-modified fluorescent dye (e.g., FAM Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, combine the azide-modified protein and the alkyne-modified fluorescent dye (typically in a 1:1.5 to 1:5 molar ratio of protein to dye).
-
Add the reaction buffer to the desired final volume.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio to form the copper catalyst complex.
-
Add the copper catalyst complex to the reaction mixture (final concentration of ~1-2 mM CuSO₄).
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of ~5-10 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled protein using size-exclusion chromatography to remove excess dye and catalyst.
Protocol 3: "Substitution-First" Approach - Functionalization of a Molecule with this compound and Subsequent Fluorescent Labeling
This protocol provides a general workflow for modifying a molecule with a suitable leaving group (e.g., a halide) with this compound, followed by fluorescent labeling.
Part A: Synthesis of Azide-Functionalized Molecule
Materials:
-
Molecule of interest with a leaving group
-
This compound
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., DMF)
Procedure:
-
Dissolve the molecule of interest in the chosen solvent.
-
Add this compound and the base to the solution.
-
Stir the reaction at an appropriate temperature (can range from room temperature to elevated temperatures depending on the reactivity of the substrate) until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate the azide-functionalized molecule. Purification is typically achieved by column chromatography.
Part B: Fluorescent Labeling via CuAAC
Follow the same procedure as described in Protocol 2, Part C, using the newly synthesized azide-functionalized molecule.
Visualizations
Caption: "Click-First" experimental workflow.
Caption: "Substitution-First" experimental workflow.
Caption: General mechanism of CuAAC.
Troubleshooting & Optimization
Troubleshooting low yield in Azidoacetic acid conjugation reactions.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in azidoacetic acid conjugation reactions, particularly those involving N-hydroxysuccinimide (NHS) ester chemistry.
Frequently Asked Questions (FAQs)
Section 1: General Troubleshooting
Q1: Why is my final conjugate yield consistently low?
Low conjugate yield can result from several factors throughout the experimental workflow. The most common issues include suboptimal reaction conditions (especially pH), degradation of reagents, inappropriate buffer composition, poor preparation of the target biomolecule, and inefficient purification methods.[1][2] A systematic evaluation of each step is crucial for identifying the root cause.
Section 2: Reaction Conditions
Q2: What is the optimal pH for the conjugation reaction and why is it so important?
The pH of the reaction buffer is the most critical factor for a successful conjugation between an NHS ester and a primary amine (e.g., on a protein's lysine residue).[3][4] The optimal pH range is 8.3 to 8.5.[3][4]
-
Below pH 8.3: The primary amine target is likely to be protonated (-NH3+), rendering it non-nucleophilic and preventing it from reacting with the NHS ester.[3][4][5]
-
Above pH 8.5: The rate of hydrolysis of the this compound NHS ester increases significantly.[3][6] This competing reaction consumes the activated ester, reducing the amount available to react with the target biomolecule and thus lowering the final yield.[5][6][7]
Q3: What are the recommended reaction times and temperatures?
Typical conjugation reactions are performed for 1 to 4 hours at room temperature or overnight on ice (4°C).[1][3][4] Longer incubation times at lower temperatures can sometimes improve yield and reduce the risk of biomolecule aggregation.[1] It is advisable to perform small-scale time-course experiments to determine the optimal duration for your specific system.
Section 3: Reagents & Buffers
Q4: My this compound NHS ester seems to be inactive. What could be the cause?
This compound NHS ester is highly susceptible to hydrolysis from moisture.[8] If the reagent has been improperly handled or stored, it may have already hydrolyzed, rendering it inactive.
-
Storage: Always store the NHS ester desiccated at -20°C.[7][8]
-
Handling: Before opening the vial, allow it to equilibrate completely to room temperature to prevent moisture from condensing on the solid reagent.[7][8] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3][8] Aqueous solutions of NHS esters are not stable and should be used right away.[3]
Q5: Which buffers should I use for the conjugation reaction, and which should I avoid?
The choice of buffer is critical to avoid competing side reactions.
-
Recommended Buffers: Use non-amine-containing buffers. Good choices include 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, HEPES, or borate buffers, all adjusted to a pH of 8.3-8.5.[3][4][6]
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][3][6] These molecules contain primary amines that will compete with your target biomolecule for reaction with the this compound NHS ester, drastically reducing your conjugation efficiency.[1][2]
Q6: What is the recommended molar ratio of this compound NHS ester to my biomolecule?
A molar excess of the this compound NHS ester reagent over the biomolecule is typically required to drive the reaction to completion. A 5- to 10-fold molar excess is a common starting point.[9] However, an excessive amount can lead to aggregation or modification of critical residues, so it is best to perform a titration to find the optimal ratio for your specific application.[1]
Section 4: Biomolecule Preparation & Purification
Q7: How should I prepare my protein or antibody before the conjugation reaction?
Proper preparation of the biomolecule is essential for success.
-
Buffer Exchange: Ensure your biomolecule is in an appropriate amine-free conjugation buffer (see Q5).[1] If the stock solution contains interfering substances like Tris, glycine, or sodium azide, you must perform a buffer exchange using methods like dialysis or desalting columns.[10][11]
-
Purity and Concentration: The biomolecule should be highly pure (>95%).[1] Contaminating proteins, such as bovine serum albumin (BSA), will compete for conjugation.[1] The biomolecule concentration should be sufficiently high, typically in the range of 1-10 mg/mL, to ensure efficient reaction kinetics.[1][3]
Q8: I am seeing a lot of unreacted biomolecule after the reaction. What is the most likely cause?
This is most commonly due to the hydrolysis of the this compound NHS ester before it can react with your biomolecule.[6][9] Review the pH of your reaction (see Q2) and the handling of your NHS ester reagent (see Q4). Ensure your biomolecule's amine groups are available for reaction and not sterically hindered.
Q9: How do I effectively remove unreacted this compound and byproducts after the reaction?
Purification is necessary to remove excess reagent and the N-hydroxysuccinimide byproduct. The most common method for macromolecules is size exclusion chromatography (SEC), often using pre-packed desalting or gel-filtration columns.[3][4][9][10] Dialysis is also an effective method for removing small molecules from protein solutions.[10][11]
Data Summary
Table 1: Troubleshooting Checklist for Low Conjugation Yield
| Problem | Potential Cause | Recommended Action |
| Low or No Conjugate Detected | Incorrect pH | Verify reaction buffer pH is between 8.3 and 8.5.[3][4] |
| Hydrolyzed/Inactive NHS Ester | Use a fresh vial of this compound NHS ester. Ensure proper storage (-20°C, desiccated) and handling (warm to RT before opening).[7][8] | |
| Inappropriate Buffer | Use a non-amine buffer like PBS, Borate, or Bicarbonate. Avoid Tris and glycine.[1][3][6] | |
| Insufficient Molar Ratio | Increase the molar excess of the this compound NHS ester. Perform a titration to find the optimal ratio.[1][9] | |
| High Variability Between Experiments | Inconsistent Reagent Quality | Prepare fresh stock solutions of the NHS ester in anhydrous DMSO or DMF for each experiment.[3][8] |
| pH Drift | For large-scale reactions, monitor the pH during the reaction as NHS ester hydrolysis can cause it to drop. Use a more concentrated buffer if needed.[3][4] | |
| Product Aggregation/Precipitation | Excessive Labeling | Reduce the molar excess of the this compound NHS ester.[1] |
| Biomolecule Instability | Optimize reaction conditions, such as performing the incubation at 4°C.[1] Ensure the buffer composition is suitable for your protein's stability. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol describes the activation of this compound using EDC and NHS, followed by conjugation to a primary amine on a target protein.
-
Prepare Buffers:
-
Activation Buffer: 0.1 M MES, pH 6.0.
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Prepare Protein:
-
Activate this compound:
-
Immediately before use, dissolve this compound, NHS, and EDC in anhydrous DMSO or the Activation Buffer.
-
In a microcentrifuge tube, combine a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC relative to the this compound.
-
Add the this compound to this mixture. A typical starting point is a 10-fold molar excess relative to the protein.
-
Incubate for 15-30 minutes at room temperature to form the this compound-NHS ester.
-
-
Conjugation Reaction:
-
Quench Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Analysis:
Protocol 2: Buffer Exchange and Purification with a Desalting Column
-
Equilibrate Column: Remove the storage buffer from a desalting column (e.g., Sephadex G25) and equilibrate it by washing with 3-5 column volumes of the desired final buffer (e.g., Conjugation Buffer for preparation or PBS for storage).[10]
-
Apply Sample: Add the protein sample (either pre-reaction for buffer exchange or post-reaction for purification) to the top of the packed resin bed. Do not exceed the column's recommended sample volume.
-
Elute Protein: Centrifuge the column (if a spin column) or allow it to flow by gravity, collecting the eluate. The larger protein conjugate will elute first, while the smaller, unreacted reagents and byproducts will be retained in the column matrix.[10][11]
-
Confirm Protein Recovery: Measure the protein concentration of the eluate to determine recovery.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Sodium azide removal protocol | Abcam [abcam.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Azidoacetic Acid Click Chemistry: A Technical Support Center
Welcome to the technical support center for Azidoacetic acid click chemistry, also known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound click chemistry?
This compound click chemistry is a type of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable triazole linkage.[1][2][3] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)).[1] This bioorthogonal reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and the stability of the resulting triazole product.[4][5][6]
Q2: Which copper source is optimal for my reaction with this compound?
While copper(I) salts like CuBr or CuI can be used directly, it is often more convenient and effective to generate the active Cu(I) catalyst in situ.[7][8] This is typically achieved by using a copper(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[1][7][8] This method ensures a continuous supply of the active Cu(I) catalyst throughout the reaction, minimizing issues with oxidation.[9]
Q3: Is a ligand necessary for my this compound click reaction?
While the reaction can sometimes proceed without a ligand, using a chelating ligand is highly recommended for several key reasons:[8]
-
Reaction Acceleration: Ligands can significantly increase the rate of the CuAAC reaction.[8][10]
-
Catalyst Stabilization: They protect the Cu(I) catalyst from oxidation to the inactive Cu(II) state and prevent disproportionation.[4][8][11]
-
Improved Solubility: Certain ligands can help solubilize the copper catalyst in the reaction medium.[8]
-
Protection of Biomolecules: In bioconjugation, ligands can sequester copper ions, reducing potential damage to sensitive biological molecules.[8]
Q4: What are the most common solvents for this reaction?
The choice of solvent depends on the solubility of your reactants. A variety of polar aprotic solvents are commonly used, including:
-
Mixtures of t-BuOH and water: Often a good starting point for a wide range of substrates.[7]
-
DMF or DMSO: Useful for reactants with poor solubility.[7]
-
Water (with a water-soluble ligand): Ideal for bioconjugation reactions.[7]
-
THF: A common organic solvent for CuAAC.[7]
-
Glycerol and Deep Eutectic Solvents (DESs): Sustainable solvent options that can allow for catalyst recycling.[12]
Q5: What are common side reactions, and how can I minimize them?
A primary side reaction to be aware of is the oxidative homocoupling of the alkyne partner, known as Glaser coupling.[7] This can be minimized by:
-
Ensuring a reducing environment: Use an adequate excess of sodium ascorbate.[7]
-
Protecting the reaction from oxygen: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Another potential issue is the formation of insoluble precipitates, which could be the product itself or aggregated starting materials.[13][14] If this occurs, consider changing the solvent system to improve solubility.[7]
Q6: How should I purify my final product?
Purification strategies depend on the nature of your product:[15]
-
Small Molecules: Standard techniques like column chromatography, recrystallization, or precipitation are often effective.[15]
-
Biomolecules: For macromolecules, methods such as dialysis, size-exclusion chromatography, or specialized purification beads are used to remove excess reagents and the copper catalyst.[15] A molecular weight cut-off (MWCO) centrifugation approach can also be a rapid purification method for oligonucleotide conjugates.[16]
Troubleshooting Guide
Low or no product yield is a common challenge in click chemistry. The following guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Low or No Product Yield
| Potential Problem | Possible Causes | Recommended Solutions | Citations |
| Inactive Catalyst | Oxidation of Cu(I) to Cu(II). | Degas solvents and use an inert atmosphere. Ensure your reducing agent (e.g., sodium ascorbate) is fresh. | [8][17] |
| Insufficient catalyst concentration. | Increase the concentration of the copper catalyst and ligand. | [8] | |
| Poor Solubility | Reactants are not fully dissolved. | Try a different solvent or a co-solvent system (e.g., DMF/water, THF/water). Gentle heating may also improve solubility. | [7][8] |
| Reagent Issues | Impurities in starting materials. | Purify your azide and alkyne starting materials. | [8] |
| Incorrect stoichiometry. | Use a slight excess of one of the reactants (often the less precious one). | [8] | |
| Azide instability. | Store azides, especially those with a low carbon-to-nitrogen ratio, at low temperatures and handle with care. | [18] | |
| Slow Reaction Rate | Suboptimal temperature. | Gently heat the reaction mixture (e.g., 40-60 °C), particularly for sterically hindered substrates. | [8][15] |
| Low catalyst efficiency. | Add a suitable ligand (e.g., THPTA for aqueous systems, TBTA for organic solvents) and optimize the copper-to-ligand ratio. | [7][8][11] | |
| Low reactant concentration. | If possible, increase the concentration of the azide and alkyne. | [8][14] | |
| Presence of Inhibitors | Chelating agents in the reaction mixture. | Ensure no chelating agents (like EDTA) are present that could sequester the copper catalyst. | [8] |
Data Presentation: Ligand Selection Guide
The choice of ligand is critical for optimizing your click reaction. The following table summarizes the properties of common accelerating ligands.
| Ligand | Key Properties | Recommended Applications | Citations |
| TBTA | High organic solubility, very high reaction kinetics. | Organic Synthesis. | [11] |
| THPTA | High water solubility, moderate reaction kinetics, low cytotoxicity. | In Vitro, Aqueous Synthesis, Bioconjugation. | [1][11] |
| BTTAA | Very high reaction kinetics, very high biocompatibility, very low cytotoxicity. | In Vivo, In Vitro. | [1][11] |
| BTTES | High water solubility, high reaction kinetics, very high biocompatibility. | In Vivo, In Vitro, Aqueous Synthesis. | [11] |
| BTTP | Low water solubility (mixed solvent compatible), high reaction kinetics. | In Vivo, In Vitro, Organic Synthesis. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is a starting point for the click chemistry conjugation of small molecules.
-
Reagent Preparation:
-
Prepare stock solutions of your this compound derivative (e.g., 100 mM in DMF) and your alkyne (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of the appropriate ligand (e.g., TBTA, 50 mM in DMF/t-BuOH 1:4).[15]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the this compound derivative (1.1 equivalents).
-
Add the solvent (e.g., DMF or a t-BuOH/water mixture).
-
Add the ligand solution (e.g., TBTA, 0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.[15]
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[15]
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.[15]
-
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for reactions involving sensitive biomolecules.
-
Reagent Preparation:
-
Prepare a solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Prepare a stock solution of your this compound derivative (e.g., 10 mM in DMSO or water).
-
Prepare a premixed catalyst solution by combining CuSO₄ (e.g., 50 mM in water) and a water-soluble ligand like THPTA (e.g., 250 mM in water). A 1:5 copper to ligand ratio is often recommended.[14]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) and buffer.
-
Add the this compound derivative (2-10 equivalents).
-
Add the premixed catalyst solution to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction and Purification:
Visualizations
Caption: A generalized experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. bioclone.net [bioclone.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of Azidoacetic Acid Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of azidoacetic acid solutions through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound solutions?
A1: The stability of this compound is primarily influenced by temperature, light, and pH. Being an organic azide, it is a high-energy molecule susceptible to decomposition. Key factors include:
-
Heat: Elevated temperatures can accelerate the thermal decomposition of this compound, leading to the evolution of nitrogen gas.[1][2]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate decomposition.[3]
-
pH: Highly acidic or basic conditions can potentially catalyze degradation pathways. For solutions containing azides, maintaining a neutral to slightly alkaline pH is often recommended to prevent the formation of volatile and toxic hydrazoic acid.[4]
-
Contaminants: The presence of heavy metals can lead to the formation of highly shock-sensitive metal azides.[5] Contact with strong oxidizing agents and certain organic solvents can also promote degradation.[1][6]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To ensure the longevity of this compound and its solutions, proper storage is critical. The following conditions are recommended:
-
Temperature: Store at low temperatures, such as -20°C for long-term storage and 2-8°C for short-term use.[4][7][8][9]
-
Light: Protect from light by using amber vials or by wrapping the container with aluminum foil.[3][8]
-
Atmosphere: For neat this compound or concentrated solutions, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent reactions with atmospheric components.[8]
-
Container: Use tightly sealed containers to prevent the evaporation of the solvent and exposure to moisture.[6][8]
Q3: How can I assess the stability of a novel organic azide like this compound?
A3: A preliminary assessment of the stability of an organic azide can be made using the "Rule of Six".[10] This rule suggests that a molecule should have at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution of the energetic nature of the group.[10] this compound (C₂H₃N₃O₂) has a low carbon-to-nitrogen ratio and therefore should be handled with care as a potentially energetic compound.
Q4: Are there any known stabilizers for this compound solutions?
A4: While specific stabilizers for this compound are not extensively documented, general strategies for improving the stability of reactive molecules can be considered. The use of radical scavengers or antioxidants could potentially inhibit degradation pathways initiated by free radicals. However, their compatibility and effectiveness would need to be experimentally verified. For aqueous solutions, maintaining a slightly alkaline pH with a buffer system may help to prevent acid-catalyzed decomposition.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Reduced reactivity in click chemistry reactions. | Degradation of the azido group. | Prepare fresh solutions of this compound before use. Store stock solutions in small, single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[3][9] Confirm the integrity of the azide by a suitable analytical method like FTIR or NMR spectroscopy before use. |
| Gas evolution from the solution. | Decomposition of the azide, releasing nitrogen gas. | This indicates significant degradation. The solution should be handled with extreme caution in a well-ventilated fume hood. It is recommended to safely quench the remaining azide before disposal. Do not attempt to concentrate or heat the solution. |
| Discoloration of the solution. | Formation of degradation products. | Discard the solution and prepare a fresh batch from a reliable source of this compound. Ensure proper storage conditions are maintained. |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to degradation between experiments. | Standardize the preparation and handling of your this compound solutions. Prepare a fresh solution for each set of experiments or validate the stability of your stock solution over the intended period of use. |
Stability Data
| Compound | Storage Condition | Observed Stability | Reference |
| Ethyl azidoacetate | +4°C, protected from light and moisture | Stable for at least 2 years after receipt. | [8] |
| Ethyl azidoacetate solution (~25% in toluene) | Normal conditions | Stable. Poses an explosion hazard only when dry. | [1] |
This information suggests that aliphatic azides like this compound and its esters can be stable for extended periods when stored correctly.
Experimental Protocols
To determine the stability of your specific this compound solution, a forced degradation study is recommended. This involves subjecting the solution to various stress conditions and monitoring the degradation over time.
Protocol: Forced Degradation Study of an this compound Solution
Objective: To evaluate the stability of an this compound solution under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound solution in a relevant solvent (e.g., water, buffer, organic solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber or a light source with controlled UV and visible output
Methodology:
-
Preparation of Stressed Samples:
-
Control: Keep an aliquot of the this compound solution at the recommended storage condition (e.g., -20°C in the dark).
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place an aliquot of the solution in a thermostatically controlled oven at an elevated temperature (e.g., 40°C or 60°C).
-
Photolytic Degradation: Expose an aliquot of the solution to a controlled light source in a photostability chamber.
-
-
Time Points:
-
Collect samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For acid and base hydrolysis samples, neutralize them before HPLC analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[7]
-
Inject the control and stressed samples into the HPLC system.
-
Monitor the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each stress condition.
-
Determine the degradation rate constant and half-life under each condition if sufficient degradation is observed.
-
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-azido acids for direct use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Separation of Acetic acid, azido-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Ethyl azidoacetate - CAS-Number 637-81-0 - Order from Chemodex [chemodex.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Azidoacetic Acid in Bioconjugation and Synthetic Chemistry
Welcome to the Technical Support Center for Azidoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile bifunctional molecule widely used in bioconjugation and synthetic chemistry. Its primary applications include:
-
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This allows for the efficient and specific labeling of biomolecules, polymers, and other materials.
-
Amide Bond Formation: The carboxylic acid moiety can be activated to form amide bonds with primary and secondary amines, enabling its conjugation to peptides, proteins, and other amine-containing molecules.[3]
-
PROTAC Synthesis: It serves as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used to link different molecular fragments.[1]
Q2: What are the main safety concerns when working with this compound?
This compound is an energetic compound and requires careful handling. Key safety precautions include:
-
Thermal Stability: Avoid heating, as it may decompose explosively.[4]
-
Mechanical Shock: Avoid grinding, shock, or friction.
-
Incompatible Materials: Keep away from strong oxidizing agents and metals.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
Q3: Is the azide group stable during amide coupling reactions?
The azide group is generally stable under mild amide coupling conditions.[5] However, it is crucial to avoid strong acids, which can lead to the formation of hydrazoic acid (HN₃), a toxic and explosive compound.[5] Standard coupling reagents like EDC/NHS or HATU are generally compatible with the azide functionality.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
This section addresses common issues encountered during CuAAC reactions involving this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Explanation |
| Inactive Copper Catalyst | • Use a fresh solution of a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).• Ensure all solutions are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to the inactive Cu(II) state. | The catalytically active species in CuAAC is Cu(I). Oxygen can readily oxidize it to Cu(II), halting the reaction. |
| Poor Ligand Choice or Concentration | • Use a copper-stabilizing ligand such as TBTA for organic solvents or THPTA for aqueous media.• Ensure the ligand-to-copper ratio is appropriate (typically 5:1 for bioconjugation). | Ligands stabilize the Cu(I) oxidation state, increase catalyst solubility, and accelerate the reaction rate. |
| Suboptimal pH | • For bioconjugation, maintain a pH between 7.0 and 7.5 using buffers like PBS or HEPES.[6] | The pH can affect the stability of the reactants and the catalyst complex. |
| Steric Hindrance | • If bulky groups are near the azide or alkyne, consider increasing the reaction temperature or prolonging the reaction time. | Steric hindrance can slow down the reaction rate by impeding the approach of the reactants. |
Problem 2: Presence of Multiple Products (Side Reactions)
| Side Reaction | How to Avoid | Explanation |
| Oxidative Homocoupling of Alkyne (Glaser Coupling) | • Increase the concentration of the reducing agent (sodium ascorbate).• Thoroughly degas all solutions and maintain an inert atmosphere. | This is the most common side reaction and is caused by the oxidation of the terminal alkyne in the presence of copper ions. A reducing environment minimizes this pathway.[5] |
| Degradation of Biomolecules | • Use a biocompatible, water-soluble ligand like THPTA.• Keep the copper concentration as low as possible while still achieving a good reaction rate. | In bioconjugation, reactive oxygen species generated by the copper catalyst and reducing agent can damage sensitive biomolecules. Ligands can help protect the biomolecules. |
| Carboxylic Acid-Promoted Side Reactions | • While carboxylic acids can promote CuAAC, ensure the pH is controlled to prevent unwanted acid-catalyzed reactions.[7][8] | The carboxylic acid group of this compound can influence the reaction environment. |
Amide Coupling Reactions with this compound
This section provides guidance on troubleshooting amide bond formation using this compound.
Problem 1: Low Yield of Amide Product
| Potential Cause | Troubleshooting Steps | Explanation |
| Inefficient Carboxylic Acid Activation | • Use a reliable coupling reagent system such as EDC/NHS, DCC/HOBt, or HATU.• Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate. | The carboxylic acid of this compound must be activated to react with the amine. |
| Poor Nucleophilicity of the Amine | • If coupling to a weakly nucleophilic amine (e.g., an aniline), a more potent coupling reagent or longer reaction times may be necessary.• A non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge the acid produced during the reaction without competing with the desired amine. | The reactivity of the amine component is crucial for successful amide bond formation. |
| Suboptimal pH | • For aqueous couplings, maintain a pH between 7 and 9 for efficient reaction between an NHS-ester and a primary amine.[9] | The amine must be in its deprotonated, nucleophilic form to react. |
Problem 2: Formation of Byproducts
| Side Reaction | How to Avoid | Explanation |
| Formation of N-acylurea | • If using a carbodiimide reagent like DCC or EDC, adding an auxiliary nucleophile such as HOBt or NHS can suppress this side reaction.[10] | The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. |
| Formation of Guanidinium Byproduct | • Add the amine to the pre-activated this compound. | Some coupling reagents can react directly with the amine to form an unreactive guanidinium species. |
| Formation of Anhydride | • In some cases, particularly with EDC/NHS activation in aqueous media, the activated carboxylic acid can react with another molecule of this compound to form an anhydride.[11][12] | This can be minimized by controlling the stoichiometry and reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-containing molecule and this compound in a suitable solvent (e.g., DMF, DMSO, or a t-BuOH/water mixture).
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
If using a ligand, prepare a stock solution of TBTA (in DMF/t-BuOH) or THPTA (in water).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent) and this compound (1.1 equivalents).
-
Add the solvent.
-
If using a ligand, add the ligand solution (e.g., 0.05 equivalents of TBTA).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for Amide Coupling of this compound using EDC/NHS
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
-
Activation:
-
Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours to form the NHS-ester.
-
-
Coupling:
-
In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in an appropriate anhydrous solvent.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1.1-1.5 equivalents).
-
Slowly add the solution of the activated this compound NHS-ester to the amine solution.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: A typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: A troubleshooting guide for low-yield amide coupling reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Azidoacetic Acid, 18523-48-3 | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]
- 8. Carboxylic acid-promoted copper(I)-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Azidoacetic Acid-Labeled Proteins
Welcome to the technical support center for the purification of azidoacetic acid-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for purifying proteins labeled with this compound?
A1: The most prevalent and robust strategy involves a two-step process. First, the azide group on the protein is covalently linked to a molecule containing a purification tag, most commonly biotin. This linkage is typically achieved through highly specific and efficient bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] The second step is the affinity purification of the now-biotinylated protein using an immobilized streptavidin resin, which exhibits an extremely high affinity for biotin.[1][5]
Q2: What are the main differences between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) "click chemistry" for protein labeling?
A2: The primary difference lies in the requirement of a copper catalyst.
-
CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6] This method is known for its fast reaction kinetics. However, the copper catalyst can be toxic to cells, making it more suitable for labeling in cell lysates rather than in living systems.[3]
-
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIBO, or BCN) that reacts spontaneously with the azide.[7][8] This makes SPAAC highly biocompatible and ideal for labeling proteins in living cells and organisms.[3]
Q3: An alternative to click chemistry, Staudinger ligation, is sometimes mentioned. When should I consider using it?
A3: Staudinger ligation is a metal-free reaction between an azide and a phosphine, like phosphine-d-desthiobiotin, to form a stable amide bond.[9][10][] It is a valuable alternative to click chemistry, particularly when copper-related issues are a concern and the kinetics of SPAAC are not suitable.[12][13] It is well-suited for enriching cross-linked peptides with fewer sample handling issues compared to copper-catalyzed methods.[13]
Q4: How can I assess the success and purity of my protein purification?
A4: The most common method for assessing purity is SDS-PAGE followed by Coomassie blue or silver staining.[5] A successful purification will show a prominent band at the expected molecular weight of your target protein with minimal contaminating bands.[5] For a more quantitative assessment of biotin incorporation after the click reaction, a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used, but this must be done after the complete removal of any free biotin.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of azido-labeled proteins.
Problem 1: Low Yield of Purified Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling | Optimize the concentration of the azido-amino acid analog (e.g., azidohomoalanine, AHA) and the labeling time through dose-response and time-course experiments.[14] For AHA labeling, ensure the medium is depleted of methionine.[14] |
| Incomplete Click Reaction | Ensure all reagents are fresh, especially the sodium ascorbate solution for CuAAC, which oxidizes quickly.[15] Degas solutions to remove oxygen which can inactivate the copper catalyst.[15] Optimize the concentrations of the azide probe, copper, ligand, and reducing agent.[7][15] Use a 5-10 fold molar excess of the alkyne-probe over the azide groups on the protein.[7] |
| Presence of Interfering Substances | Avoid Tris-based buffers in CuAAC reactions as they can chelate copper; use PBS or HEPES instead.[15] If your sample contains reducing agents like DTT, remove them via dialysis or buffer exchange before the click reaction.[15] |
| Steric Hindrance | If the azide label is buried within the protein's structure, it may be inaccessible. Consider performing the purification under denaturing conditions to expose the tag.[16] |
| Inefficient Binding to Affinity Resin | Ensure complete removal of excess, unreacted biotin-alkyne/phosphine reagent before adding your sample to the streptavidin resin.[5] This can be achieved through dialysis, size-exclusion chromatography (desalting columns), or ultrafiltration.[5] |
| Harsh Wash Conditions | If your protein is being eluted during the wash steps, your wash buffer may be too stringent.[16] Try reducing the concentration of detergents or salts in your wash buffer. |
| Inefficient Elution | The biotin-streptavidin interaction is very strong. For sensitive proteins, consider using a cleavable biotin probe, competitive elution with a high concentration of free biotin, or an engineered streptavidin with lower binding affinity.[5][17] |
Problem 2: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding to the Resin | Choose streptavidin or NeutrAvidin resins over avidin to reduce non-specific binding, as they lack glycosylation.[5] Pre-clear your lysate by incubating it with the resin before the addition of your labeled protein. Consider using blocking agents like BSA in your buffers.[18] |
| Hydrophobic Interactions | High salt concentrations can sometimes promote hydrophobic interactions. Try adjusting the salt concentration in your binding and wash buffers.[19] Including a mild non-ionic detergent (e.g., Tween-20, Triton X-100) in your buffers can also help.[18] |
| Ionic Interactions | Adjust the pH of your buffers.[18] The pH can influence the charge of both your protein and the resin. |
| Contaminating Endogenously Biotinylated Proteins | If you are working with cell lysates, be aware of naturally biotinylated proteins that will co-purify. If these are a significant problem, further purification steps like size-exclusion or ion-exchange chromatography may be necessary after elution. |
| Non-Specific Labeling in Lysates | If you observe identical bands in your control and experimental samples after purification from lysates, there may be non-specific labeling.[20] Ensure that your click chemistry reagents are specific and that you have appropriate negative controls (e.g., lysate from unlabeled cells). |
Quantitative Data Summary
Successful protein labeling and purification depend on optimizing several quantitative parameters. The following table summarizes key metrics and typical ranges.
| Parameter | Description | Typical Range | Method of Determination |
| Degree of Labeling (DoL) | The average number of azide-containing linkers conjugated per protein molecule. | 1 - 10 | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS)[7] |
| Labeling Efficiency (%) | The percentage of the initial labeling reagent that is covalently attached to the protein. | 30 - 80% | UV-Vis Spectroscopy by quantifying unreacted linker after protein purification.[7] |
| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration assays (e.g., BCA assay).[7] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol describes the labeling of an azide-modified protein in a cell lysate with an alkyne-biotin probe.
Materials:
-
Azide-labeled protein in cell lysate
-
Alkyne-biotin probe (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)[7]
-
Sodium ascorbate solution (300 mM in water, freshly prepared )[7]
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
To your protein lysate, add the alkyne-biotin probe to a final concentration that is in molar excess (e.g., 5-10 fold) over the estimated amount of azide-labeled protein.[7]
-
Prepare the copper catalyst by pre-mixing the CuSO₄ and THPTA ligand solutions.
-
Add the THPTA solution to the reaction mixture first, followed by the CuSO₄ solution. A typical final concentration is 1-2 mM CuSO₄ and 5-10 mM THPTA.[7]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[7]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.[7]
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Remove excess reagents using a desalting column or dialysis.[7] The protein is now biotinylated and ready for affinity purification.
Protocol 2: Streptavidin Affinity Purification of Biotinylated Protein
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose resin or magnetic beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4, with 0.1% Tween-20)
-
Elution Buffer (e.g., for harsh elution: 8 M guanidine-HCl, pH 1.5; for competitive elution: 25 mM biotin in PBS)[5]
Procedure:
-
Equilibrate the streptavidin resin with Binding/Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle rotation to allow binding.
-
Pellet the resin by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant.
-
Wash the resin extensively with Binding/Wash Buffer (e.g., 3-5 times with 10 bed volumes of buffer) to remove non-specifically bound proteins.
-
Elute the bound protein using the chosen Elution Buffer.
-
Harsh Elution: Add the denaturing elution buffer and incubate for 5-10 minutes.
-
Competitive Elution: Add the biotin-containing elution buffer and incubate for 15-30 minutes. Gentle heating (e.g., 95°C for 5 minutes) can improve efficiency.[5]
-
-
Collect the eluate containing the purified protein. If a denaturing elution buffer was used, subsequent buffer exchange or dialysis will be required to refold the protein.
Visualizations
Caption: General experimental workflow for the purification of this compound-labeled proteins.
Caption: A logical troubleshooting workflow for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. goldbio.com [goldbio.com]
- 17. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 19. pdf.dutscher.com [pdf.dutscher.com]
- 20. researchgate.net [researchgate.net]
Overcoming solubility issues of Azidoacetic acid in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Azidoacetic acid in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is generally soluble in water.[1][2] One source indicates a solubility of up to 100 mg/mL in water, though achieving this concentration may require ultrasonication.[1] It is also soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What could be the cause?
Difficulty in dissolving this compound in aqueous buffers can be attributed to several factors:
-
pH of the Buffer: this compound is a carboxylic acid. Its solubility in aqueous solutions is highly dependent on the pH. At a pH below its acid dissociation constant (pKa), it exists predominantly in its less soluble protonated (acidic) form.
-
Concentration: You may be trying to dissolve the compound at a concentration that exceeds its solubility limit under the specific buffer conditions.
-
Buffer Composition: High salt concentrations in the buffer can sometimes lead to "salting out," which reduces the solubility of the compound.
Q3: What is the pKa of this compound and why is it important for solubility?
| Compound | pKa of Carboxylic Acid Group |
| Acetic Acid | ~4.76[5][6][7] |
| Propionic Acid | ~4.87[8][9][10] |
| 2-Chloroacetic Acid | ~2.86[11] |
| Glycine | ~2.34[12][13] |
| This compound (Estimated) | ~2.5 - 3.5 |
This estimated pKa is crucial because the solubility of this compound in an aqueous buffer is significantly enhanced when the pH of the buffer is above its pKa. At a pH greater than the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion.
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating out of my aqueous buffer.
This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges with this compound.
Logical Flow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Detailed Troubleshooting Steps
-
Verify and Adjust Buffer pH:
-
Problem: The buffer pH may be too acidic, keeping the this compound in its less soluble protonated form.
-
Solution: For optimal solubility, ensure the pH of your aqueous buffer is at least 1-2 units above the estimated pKa of this compound (i.e., pH > 4.5). For many biological applications, using a buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 is recommended. If your experimental conditions allow, you can adjust the pH of your buffer upwards using a dilute base (e.g., 0.1 M NaOH).
-
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Problem: Direct dissolution in an aqueous buffer at high concentrations can be challenging.
-
Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.[3] You can then add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. This method helps to avoid localized high concentrations that can lead to precipitation. Note that the final concentration of the organic solvent should be compatible with your experimental system.
-
-
Employ Gentle Heating and/or Sonication:
-
Problem: The dissolution process may be slow.
-
Solution: Gentle warming (e.g., to 37°C) or sonication in an ultrasonic bath can help to increase the rate of dissolution and break up any small aggregates.[1] However, be mindful of the potential for degradation with prolonged heating.
-
-
Reduce the Final Concentration:
-
Problem: The target concentration may be too high for the chosen buffer system.
-
Solution: If possible, lower the final concentration of this compound in your experiment.
-
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound in a sterile tube. For a 1 M solution, this would be 101.06 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: General Procedure for Dissolving this compound in an Aqueous Buffer
This protocol provides a general method for dissolving this compound directly in an aqueous buffer, such as PBS, for use in bioconjugation or click chemistry reactions.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
pH meter and calibration standards
-
0.1 M NaOH and 0.1 M HCl (for pH adjustment)
Procedure:
-
Prepare the desired aqueous buffer. For optimal solubility of this compound, a pH of 7.4 is recommended.
-
Weigh the required amount of this compound.
-
Slowly add the powdered this compound to the buffer while stirring.
-
If the compound does not fully dissolve, check the pH of the solution.
-
If the pH is below 7, slowly add 0.1 M NaOH dropwise while monitoring the pH until the desired pH is reached and the solid dissolves.
-
If you need to work at a lower pH, it is advisable to first dissolve the this compound in a small amount of a higher pH buffer or deionized water with the pH adjusted, and then add this to your final buffer, or prepare a stock solution in an organic co-solvent as described in Protocol 1.
Experimental Workflow for Bioconjugation
Caption: A typical experimental workflow for bioconjugation using this compound.
Quantitative Data Summary
| Parameter | Value | Notes | Source(s) |
| Molecular Weight | 101.06 g/mol | [14] | |
| Solubility in Water | 100 mg/mL (989.51 mM) | May require sonication. | [1] |
| Solubility in Organic Solvents | Soluble | DMSO, DMF | [3][4] |
| Estimated pKa | 2.5 - 3.5 | Based on structurally similar compounds. | [5][8][11][12][13] |
| Recommended Buffer pH for Dissolution | > 4.5 | A pH of 7.4 is common for biological applications. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 18523-48-3 [m.chemicalbook.com]
- 3. Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu... | Study Prep in Pearson+ [pearson.com]
- 4. rsc.org [rsc.org]
- 5. Acetic Acid [commonorganicchemistry.com]
- 6. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propionic acid | 79-09-4 [chemicalbook.com]
- 11. amino acid pka of carboxylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. brainly.com [brainly.com]
- 13. Ch27 pKa and pI values [chem.ucalgary.ca]
- 14. 2-Azidoacetic acid | C2H3N3O2 | CID 155605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for storing and handling temperature-sensitive Azidoacetic acid NHS ester.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling temperature-sensitive Azidoacetic acid NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound NHS ester?
A1: this compound NHS ester should be stored at -20°C for long-term stability.[1] It is also crucial to keep the compound desiccated to prevent degradation from moisture. While it is shipped at ambient temperature, it should be transferred to -20°C storage upon receipt.[2]
Q2: How should I handle the product upon receipt?
A2: Upon receiving the product, which is typically shipped at ambient temperature, it is imperative to store it at -20°C immediately. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of moisture inside the vial, which can lead to hydrolysis of the NHS ester.[3]
Q3: What solvents are suitable for dissolving this compound NHS ester?
A3: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for dissolving this compound NHS ester.[3] It is critical to use anhydrous solvents to minimize hydrolysis of the moisture-sensitive NHS ester.
Q4: Can I prepare a stock solution of this compound NHS ester and store it for later use?
A4: It is not recommended to prepare and store stock solutions of this compound NHS ester.[3] The NHS ester moiety is highly susceptible to hydrolysis, even when dissolved in anhydrous solvents, and its reactivity will diminish over time. For optimal performance, always prepare fresh solutions immediately before use.[3]
Q5: What is the primary reactive partner for this compound NHS ester in bioconjugation reactions?
A5: this compound NHS ester reacts with primary amines (-NH2) to form a stable amide bond.[1] These primary amines are commonly found on biomolecules such as the N-terminus of proteins and the side chain of lysine residues.
Q6: What is the optimal pH for the reaction between this compound NHS ester and primary amines?
A6: The reaction is most efficient in the pH range of 7 to 9.[1] A slightly alkaline pH is necessary to ensure that the primary amine is deprotonated and thus nucleophilic. However, a pH that is too high will significantly accelerate the hydrolysis of the NHS ester, reducing the conjugation efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of this compound NHS ester: The compound is moisture-sensitive and can degrade if not stored and handled properly. | - Ensure the compound is stored at -20°C and desiccated.- Allow the vial to warm to room temperature before opening to prevent condensation.- Use anhydrous solvents (DMSO or DMF) to prepare fresh solutions immediately before use. |
| Presence of primary amine-containing buffers: Buffers such as Tris or glycine will compete with the target molecule for reaction with the NHS ester. | - Use amine-free buffers for the conjugation reaction, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[3] | |
| Incorrect reaction pH: The pH of the reaction mixture is outside the optimal range of 7-9. | - Carefully adjust the pH of your reaction buffer to be within the 7-9 range. | |
| Insufficient molar excess of the reagent: The amount of this compound NHS ester is not sufficient to achieve the desired degree of labeling. | - Increase the molar excess of the this compound NHS ester in the reaction. A 10-20 fold molar excess over the protein is a common starting point. | |
| Precipitation of the reagent upon addition to the aqueous buffer | Poor solubility of the NHS ester in the final reaction mixture: The concentration of the organic solvent (DMSO or DMF) might be too low to maintain the solubility of the reagent. | - Ensure that the volume of the organic solvent used to dissolve the NHS ester does not exceed 10% of the total reaction volume. |
| Inconsistent results between experiments | Degradation of the stored reagent: The reagent may have degraded due to improper storage or repeated opening and closing of the vial. | - Aliquot the solid reagent into smaller, single-use vials upon receipt to minimize exposure to moisture. |
Data Presentation
Table 1: General Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[4][5] |
| 8.6 | 4 | 10 minutes[4][5] |
| Neutral | Room Temperature | 1 - 2 hours[] |
Note: This data represents the general stability of N-hydroxysuccinimide (NHS) esters and may not be specific to this compound NHS ester. The actual half-life can be influenced by buffer composition and the specific properties of the molecule.
Experimental Protocols
Detailed Methodology for Protein Labeling with this compound NHS ester
This protocol provides a general guideline for the conjugation of this compound NHS ester to a protein containing primary amines. Optimization may be required for specific proteins and applications.
Materials:
-
This compound NHS ester
-
Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 7.4)
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Prepare the this compound NHS ester Solution:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound NHS ester to the protein solution.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound NHS ester and byproducts (e.g., N-hydroxysuccinimide) by using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterize the Conjugate:
-
Determine the concentration of the labeled protein.
-
If necessary, determine the degree of labeling using appropriate analytical techniques.
-
Mandatory Visualizations
Caption: Workflow for proper storage and handling of this compound NHS ester.
Caption: A typical experimental workflow for bioconjugation.
References
Technical Support Center: Monitoring Azidoacetic acid Reactions by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of Azidoacetic acid reactions using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for an this compound reaction?
A common and effective approach is to use a Reverse-Phase HPLC (RP-HPLC) method. A C18 column is a versatile choice for the stationary phase. The mobile phase typically consists of a mixture of water and acetonitrile, with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape.[1] Detection is often performed at a low UV wavelength, such as 210 nm, as carboxyl groups absorb in this region.[2][3]
Q2: How do I prepare a sample from my reaction mixture for HPLC analysis?
Proper sample preparation is crucial for accurate results and to protect your HPLC system. A typical procedure involves:
-
Quenching the reaction: Stop the reaction at your desired time point. This can be achieved by rapid cooling or by adding a quenching agent.
-
Dilution: Dilute a small aliquot of the reaction mixture with a solvent that is miscible with your mobile phase. A common practice is to dilute the sample in the initial mobile phase composition.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or tubing.[4]
Q3: How can I quantify the progress of my reaction using the HPLC data?
Reaction progress can be monitored by observing the decrease in the peak area of your starting material (e.g., this compound) and the increase in the peak area of your product over time. By running a standard of known concentration for your starting material and product, you can create a calibration curve to convert peak areas into concentrations. This allows for the calculation of reaction kinetics and conversion rates.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Monitoring an this compound Reaction
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the consumption of an this compound derivative and the formation of a product.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| UV Detection | 210 nm |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Withdraw 10 µL of the reaction mixture at specified time intervals.
-
Immediately dilute the aliquot with 990 µL of a 95:5 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex the sample to ensure it is thoroughly mixed.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
Troubleshooting Guides
This section addresses common issues encountered when monitoring this compound reactions by HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary interactions with residual silanols on the column | Operate at a lower pH by increasing the acid concentration in the mobile phase. Consider using a highly deactivated, end-capped column. |
| Column Overload | Dilute your sample further and reinject. Broad or tailing peaks can indicate that too much sample was injected.[5] |
| Sample solvent incompatible with mobile phase | Whenever possible, dissolve and inject samples in the initial mobile phase.[4] |
| Column bed deformation or void | Reverse the column and flush with a strong solvent (disconnected from the detector). If the problem persists, the column may need to be replaced. |
Issue 2: Fluctuating Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent mobile phase composition | Prepare fresh mobile phase daily. Ensure accurate mixing of solvents. If using a gradient, check that the pump's proportioning valves are functioning correctly.[6] |
| Poor column temperature control | Use a column oven to maintain a constant and consistent temperature.[6] |
| Leaks in the system | Check for loose fittings, especially between the pump, injector, column, and detector. Look for salt buildup around fittings, which can indicate a slow leak. |
| Air bubbles in the pump | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[6] |
Issue 3: Noisy or Drifting Baseline
| Possible Cause | Recommended Solution |
| Contaminated mobile phase | Use HPLC-grade solvents and high-purity water. Filter all aqueous buffers before use.[4] |
| Air bubbles in the detector | Purge the system to remove air bubbles. An increase in backpressure may be necessary to dislodge bubbles from the detector cell. |
| Detector lamp failing | If the baseline is noisy and the lamp energy is low, the lamp may need to be replaced. |
| Mobile phase not adequately mixed | Premix the mobile phase components manually before placing them in the solvent reservoirs. |
Visualizations
Caption: Workflow for monitoring an this compound reaction by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Separation of Acetic acid, azido-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. jchr.org [jchr.org]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Managing Copper Toxicity in Live-Cell Imaging with Azidoacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during live-cell imaging experiments that utilize Azidoacetic acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is essential for the reaction but is also cytotoxic.[1][2][3] This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen by the required reducing agent, typically sodium ascorbate.[3][4] ROS can lead to oxidative stress, which damages cellular components such as lipids, proteins, and DNA, and can ultimately trigger apoptosis or programmed cell death.[3]
Q2: What are the primary strategies to overcome copper-induced cytotoxicity in live-cell imaging?
A2: There are two main strategies to circumvent copper toxicity in live-cell applications:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This approach involves using chelating ligands that stabilize the copper(I) ion. These ligands not only reduce its toxicity but can also enhance the reaction rate.[2][3][4]
-
Copper-Free Click Chemistry: This involves employing bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5][6] While effective, this guide focuses on optimizing the copper-catalyzed approach as specified.
Q3: Which copper ligands are recommended for live-cell CuAAC and why?
A3: Several copper(I) chelating ligands have been developed to reduce toxicity and accelerate the CuAAC reaction in living systems. Tris(triazolylmethyl)amine derivatives are particularly effective.[4] Commonly used and recommended ligands include:
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that has been shown to protect cells from oxidative damage.[7][8]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Greatly accelerates the CuAAC reaction and reduces oxidative damage.[4]
-
BTTES (2-[4-({[bis(1-tert-butyl-1,2,3-triazol-4-yl)methyl]amino}methyl)-1,2,3-triazol-1-yl]ethanesulfonic acid): A ligand designed to be membrane-impermeable, making it suitable for surface labeling.[9][10]
The choice of ligand can depend on the specific application, such as whether intracellular or cell-surface labeling is desired.
Q4: Can I perform CuAAC inside live cells?
A4: Yes, performing CuAAC inside live cells is possible but challenging.[4] Besides copper toxicity, other obstacles include the presence of endogenous copper-binding molecules that can deactivate the catalyst and the crowded intracellular environment.[4] Specialized ligands, such as those conjugated to cell-penetrating peptides, have been developed to improve the efficiency of intracellular CuAAC reactions.[4][11]
Q5: My cells are dying despite using a chelating ligand. What could be wrong?
A5: Even with a ligand, cell death can occur if the experimental conditions are not optimized. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Key factors to re-evaluate include the concentrations of copper, ligand, and ascorbate, as well as the incubation time and temperature.[7]
Troubleshooting Guide
This guide addresses common issues encountered during live-cell imaging experiments using this compound and CuAAC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Low Viability | 1. Copper concentration is too high.[12][13] 2. Incubation time is too long.[7] 3. Ligand-to-copper ratio is suboptimal. 4. Insufficient removal of unbound copper after labeling. | 1. Titrate CuSO₄ concentration, starting from a low range (e.g., 10-50 µM).[12][14] 2. Reduce the incubation time; the reaction can be effective in as little as 3-5 minutes.[2] 3. Optimize the ligand-to-copper ratio. A common starting point is a 5:1 molar ratio of ligand to CuSO₄.[8] 4. Wash cells thoroughly with fresh, pre-warmed media immediately after the reaction. |
| Low or No Fluorescent Signal | 1. Inefficient incorporation of this compound. 2. Inactive catalyst (Cu(I) has been oxidized). 3. Low concentration of the alkyne-fluorophore. 4. Steric hindrance is preventing the reaction.[15] | 1. Optimize the concentration and incubation time for this compound labeling. 2. Use freshly prepared sodium ascorbate solution to ensure the reduction of Cu(II) to Cu(I).[15] Degas solutions to minimize oxidation.[15] 3. Increase the concentration of the alkyne-fluorophore. 4. If possible, consider a different labeling position or a linker on the alkyne-fluorophore to reduce steric hindrance. |
| High Background Fluorescence | 1. Non-specific binding of the alkyne-fluorophore to cells. 2. Autofluorescence of the cells. | 1. Reduce the concentration of the alkyne-fluorophore and/or the incubation time.[16] Include a blocking step (e.g., with BSA) before adding the fluorophore. 2. Image cells before adding the fluorophore to establish a baseline for autofluorescence. Use appropriate filters and, if necessary, spectral unmixing. |
| Inconsistent Results | 1. Reagent instability (especially sodium ascorbate). 2. Variation in cell health and density between experiments. | 1. Always use freshly prepared sodium ascorbate solution for each experiment. 2. Ensure consistent cell seeding density and monitor cell health prior to starting the experiment. Only use healthy, sub-confluent cell cultures. |
Quantitative Data Summary
Optimizing reagent concentrations is critical for successful live-cell CuAAC. The following tables provide typical concentration ranges found in the literature to serve as a starting point for your experiments.
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Typical Concentration Range | Purpose |
| CuSO₄ | 10 - 100 µM[12][16] | Copper(II) source, reduced to the active Cu(I) catalyst. |
| Copper Ligand (e.g., THPTA, BTTAA) | 50 - 500 µM | Chelates and stabilizes Cu(I), reducing toxicity and accelerating the reaction. |
| Sodium Ascorbate | 1 - 5 mM[16] | Reducing agent to convert Cu(II) to Cu(I). |
| Alkyne-Fluorophore | 5 - 50 µM | The fluorescent probe that reacts with the azide group. |
| This compound | Varies by application | Metabolic label that incorporates an azide group into biomolecules. |
Table 2: Example Cell Viability Data with Varying Copper Concentrations
This table illustrates the typical dose-dependent cytotoxicity of copper sulfate on cell lines, highlighting the importance of using low concentrations for live-cell applications.
| Cell Line | CuSO₄ Concentration (µM) | Incubation Time | Approximate Cell Viability (%) |
| Human Fibroblasts | 0 (Control) | 24 hours | 100 |
| 250 | 24 hours | 96.4[13] | |
| 500 | 24 hours | 41.0[13] | |
| 750 | 24 hours | 21.8[13] | |
| Glioblastoma Cells | 0 (Control) | 24 hours | 100 |
| 250 | 24 hours | 94.6[17] | |
| 500 | 24 hours | 58.0[17] | |
| 750 | 24 hours | 28.1[17] |
Note: Viability is highly dependent on the cell type and specific experimental conditions. The data presented is for illustrative purposes and should be adapted from relevant literature.
Experimental Protocols
Protocol 1: General Procedure for Live-Cell CuAAC Labeling
This protocol provides a general framework. Optimization of concentrations and incubation times is essential for each specific cell type and experimental setup.
-
Metabolic Labeling with this compound:
-
Culture cells to approximately 80% confluency.
-
Replace the normal culture medium with a medium containing the desired concentration of this compound.
-
Incubate for a sufficient period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
-
Preparation of "Click" Reagent Mix:
-
Crucially, prepare this mix immediately before use.
-
In a microcentrifuge tube, prepare the following solutions in this order, vortexing gently after each addition:
-
Pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., DPBS).
-
Copper(II) sulfate (CuSO₄) to the final desired concentration (e.g., 50 µM).
-
Copper ligand (e.g., THPTA) to the final desired concentration (e.g., 250 µM).
-
Alkyne-fluorophore to the final desired concentration (e.g., 20 µM).
-
Sodium ascorbate from a freshly prepared 100 mM stock to a final concentration of 2.5 mM.[8][16]
-
-
-
Labeling Reaction:
-
Washing and Imaging:
-
Aspirate the reaction mix and immediately wash the cells three times with pre-warmed, complete culture medium to quench the reaction and remove excess reagents.
-
The cells are now ready for live-cell imaging using fluorescence microscopy.
-
Protocol 2: Cell Viability Assay (e.g., using Resazurin)
This assay can be used to quantify the cytotoxicity of your CuAAC labeling conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: Perform your live-cell CuAAC labeling protocol (Protocol 1) on the cells in the 96-well plate. Include appropriate controls:
-
Untreated cells (negative control).
-
Cells treated with each individual reagent.
-
Cells treated with a known cytotoxic agent (positive control).
-
-
Incubation: After the labeling and washing steps, return the cells to a standard culture medium and incubate for a period (e.g., 24 hours) to allow for cytotoxic effects to manifest.
-
Resazurin Addition: Add Resazurin-based reagent (e.g., alamarBlue™) to each well according to the manufacturer's instructions (typically 10% of the culture volume).
-
Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for live-cell labeling using CuAAC.
Caption: A logical flow for troubleshooting common CuAAC issues.
References
- 1. College of Engineering – Website temporarily unavailable [coeaway.sites.northeastern.edu]
- 2. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Metabolic Labeling with Azidoacetic Acid Derivatives
Welcome to the technical support center for metabolic labeling using azidoacetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in metabolic labeling experiments.
General Considerations
This compound is a key chemical reagent primarily used in the synthesis of more complex molecules for metabolic labeling, such as N-azidoacetylmannosamine (Ac4ManNAz) for glycans and L-azidohomoalanine (AHA) for proteins. It is not typically used for direct metabolic labeling of macromolecules in cell culture. Therefore, this guide focuses on troubleshooting the synthesis of these derivatives and their subsequent use in metabolic labeling and click chemistry.
Frequently Asked Questions (FAQs) and Troubleshooting
Part 1: Synthesis of Azido-Derivatives from this compound
Q1: I am getting a low yield when synthesizing my azido-sugar (e.g., ManNAz) from this compound. What could be the issue?
A1: Low yields in the synthesis of azido-sugars can stem from several factors. Ensure that your starting materials are pure and the reaction conditions are optimal. For instance, in the synthesis of N-azidoacetylmannosamine, the reaction of D-mannosamine hydrochloride with this compound requires specific pH and temperature control. Inefficient activation of this compound or suboptimal coupling conditions can also lead to reduced yields.
Q2: My synthesized L-azidohomoalanine (AHA) is not pure. How can I improve its purity?
A2: The purity of synthesized AHA is crucial for efficient metabolic labeling. Purification can be enhanced by recrystallization or ion-exchange chromatography. During the synthesis, ensure complete reactions and proper work-up procedures to remove unreacted reagents and byproducts.
Part 2: Metabolic Labeling with Azido-Derivatives (General Troubleshooting)
Q3: I am observing low labeling efficiency with my azido-sugar/amino acid. How can I improve it?
A3: Low labeling efficiency is a common problem. Here are a few things to consider:
-
Concentration of the Azido-Derivative: The optimal concentration can vary between cell types. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line. For Ac4ManNAz, concentrations as low as 10 μM have been shown to be effective and less toxic than higher concentrations (e.g., 50 μM)[1][2].
-
Incubation Time: The duration of labeling is critical. Perform a time-course experiment to find the optimal incubation time for your protein or glycan of interest. Labeling times can range from 1 to 72 hours depending on the turnover rate of the target biomolecule[3][4][5].
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase for optimal uptake and incorporation of the azido-derivative.
-
Methionine Depletion (for AHA labeling): For efficient incorporation of AHA, it is important to use a methionine-free medium during the labeling period[6].
Q4: I am seeing significant cytotoxicity after treating my cells with the azido-derivative. What can I do?
A4: Cell toxicity is a major concern in metabolic labeling experiments.
-
Reduce Concentration: As mentioned, higher concentrations of azido-derivatives can be toxic. Try lowering the concentration. Studies have shown that 50 μM Ac4ManNAz can reduce cellular functions, while 10 μM has a minimal effect[1][2][7].
-
Reduce Incubation Time: Extended exposure can also lead to toxicity. Optimize the incubation time to the shortest duration that still provides adequate labeling.
-
Use a Less Toxic Derivative: If possible, consider using alternative, less toxic derivatives.
-
Control for Azide-Related Toxicity: While this compound itself is not the labeling agent, the azide group is present. Sodium azide, a different compound, is known to be toxic to mammalian cells by inhibiting cellular respiration[1][8]. While the azide in your labeling molecule is in a different chemical context, being mindful of potential toxicity is important.
| Parameter | Ac4ManNAz | L-Azidohomoalanine (AHA) |
| Typical Concentration Range | 10 - 100 µM[1][9] | 25 - 500 µM |
| Recommended Starting Concentration | 20-50 µM | 50-100 µM |
| Optimized Concentration (for reduced toxicity) | 10 µM[1][2] | Titration recommended |
| Typical Incubation Time | 24 - 72 hours[5] | 4 - 24 hours |
Table 1: Recommended Starting Concentrations and Incubation Times for Common Azido-Derivatives.
| Cell Line | Compound | IC50 Value | Treatment Duration |
| Huh-7 | 4'-Azidocytidine | 1.28 µM | Not Specified |
| Rat Squamous Cell Carcinoma (SCC131) | Sodium Azide | >5 mM (induces necrosis) | 48-72 hours[10] |
Table 2: Cytotoxicity Data for Related Azido-Compounds. (Note: Data for this compound derivatives is limited; these related compounds are provided for context).
Part 3: Subsequent Click Chemistry Reaction
Q5: I have metabolically labeled my biomolecules, but the subsequent click chemistry reaction is not working well, resulting in a low signal.
A5: The efficiency of the click chemistry reaction is critical for detecting your labeled molecules.
-
Copper(I) Catalyst: For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure that the copper is in the correct +1 oxidation state. The reaction mixture should be prepared fresh. The addition of a reducing agent like sodium ascorbate is crucial.
-
Copper Ligands: The use of a copper-chelating ligand, such as THPTA or BTTAA, can protect your protein from copper-mediated damage and improve reaction efficiency[11].
-
Copper-Free Click Chemistry: If copper toxicity is a concern, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a strained alkyne like DBCO or BCN[12][13].
-
Reagent Accessibility: Ensure that the click chemistry reagents have access to the azide-labeled biomolecules. This may require cell permeabilization for intracellular targets.
Experimental Protocols
General Protocol for Metabolic Labeling of Glycoproteins with Ac4ManNAz
-
Cell Seeding: Seed your cells of interest in a culture plate and grow them to the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of Ac4ManNAz (e.g., 10-50 µM). Dissolve the Ac4ManNAz in a small amount of DMSO before adding it to the medium[5].
-
Metabolic Labeling: Replace the existing medium with the labeling medium and incubate the cells for 24-72 hours under normal culture conditions[5].
-
Cell Harvesting and Lysis: After incubation, wash the cells with PBS and harvest them. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Proceed to Click Chemistry: The cell lysate containing the azide-labeled glycoproteins is now ready for the click chemistry reaction.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagents: Prepare stock solutions of the alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). A copper ligand (e.g., THPTA) is also recommended.
-
Reaction Setup: In a microcentrifuge tube, add the cell lysate containing the azide-labeled protein, the alkyne-probe, the copper ligand, and copper(II) sulfate.
-
Initiate Reaction: Add the reducing agent to the mixture to reduce Cu(II) to the catalytic Cu(I).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: The labeled proteins can now be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning or western blot (for biotinylated proteins).
Visual Guides
Caption: Overall experimental workflow for metabolic labeling.
Caption: Troubleshooting logic for low signal issues.
Caption: Simplified metabolic pathway for Ac4ManNAz.
References
- 1. Will small amounts of preservative kill my cells? [sonybiotechnology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azido inositol probes enable metabolic labeling of inositol-containing glycans and reveal an inositol importer in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 7. Sodium azide induces necrotic cell death in rat squamous cell carcinoma SCC131 [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The effects of sodium azide on mammalian cells cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
Validation & Comparative
Comparing Azidoacetic acid with other azide-containing probes for metabolic labeling.
A Comprehensive Comparison of Azide-Containing Probes for Metabolic Labeling
Metabolic labeling with azide-containing probes has become a cornerstone of chemical biology, enabling the visualization, identification, and characterization of a wide array of biomolecules in living systems. This guide provides a detailed comparison of various azide-containing probes, with a focus on their application in metabolic glycan engineering. While azidoacetic acid is a key reagent in the synthesis of many of these probes, it is the resulting azide-modified biomolecules, such as azido sugars, that act as the metabolic reporters.
The Role of this compound
This compound is a crucial building block for the chemical synthesis of several azide-containing probes, most notably N-azidoacetyl-modified sugars like N-azidoacetylmannosamine (ManNAz). It provides the azidoacetyl group that is attached to the sugar backbone. However, this compound itself is not typically used as a direct metabolic probe, as it lacks the necessary molecular structure to be recognized and processed by cellular metabolic pathways for incorporation into macromolecules like glycans.
Overview of Azide-Containing Metabolic Probes
The most widely used azide-containing probes are azido sugars, which are analogues of natural monosaccharides. These probes are taken up by cells and incorporated into glycans through the cell's own biosynthetic machinery. The embedded azide group then serves as a chemical handle for bioorthogonal reactions, allowing for the attachment of reporter molecules like fluorophores or biotin.
The selection of an appropriate azide probe is critical and depends on the specific metabolic pathway and biomolecule of interest. Key performance indicators for these probes include metabolic incorporation efficiency, specificity for the target pathway, and potential cytotoxicity.
Quantitative Performance Comparison of Azido Sugar Probes
The following table summarizes the performance characteristics of commonly used peracetylated azido sugar probes. Acetylation enhances cell permeability.
| Probe | Primary Target Pathway | Typical Concentration | Labeling Efficiency | Potential Cytotoxicity | Key Considerations |
| Ac4ManNAz | Sialic Acid Biosynthesis | 10-50 µM[1][2] | High for sialoglycans[3] | Low at optimal concentrations, but can affect cell physiology at higher concentrations (>50 µM)[1][2][4] | Most widely used probe for labeling sialoglycans.[3] |
| Ac4GalNAz | O-GlcNAcylation & Mucin-Type O-Glycans | 25-50 µM | High for O-GlcNAc and mucin-type O-glycans | Generally low, but high concentrations should be tested for each cell line. | Can be interconverted to Ac4GlcNAz in some cell types, though often to a limited extent. |
| Ac4GlcNAz | Hyaluronan & N-glycan Biosynthesis | 25-50 µM | Moderate, often lower than Ac4GalNAz for cell surface labeling[5] | Generally low. | Can be metabolically converted to other azido sugars. |
| 6-Azido-Fucose | Fucosylated Glycans | 50-100 µM | Specific for fucosylated glycans | Generally low. | Useful for specifically targeting fucosylation pathways. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic incorporation of azido sugars and a typical experimental workflow for metabolic labeling and detection.
Caption: Metabolic pathway for the incorporation of Ac4ManNAz into sialoglycans.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Decoding Protein Modifications: A Comparative Guide to Azidoacetic Acid Labeling and Mass Spectrometry Validation
For researchers, scientists, and drug development professionals navigating the complex world of proteomics, the precise identification and quantification of proteins are paramount. Chemical labeling, a cornerstone of modern proteomics, enables a deeper understanding of cellular processes. This guide provides an objective comparison of protein labeling using azidoacetic acid and its validation by mass spectrometry, contrasting it with alternative methods and providing the necessary experimental frameworks for its successful implementation.
Introduction to this compound Labeling
This compound is a versatile tool for protein modification. It introduces a bioorthogonal azide group onto proteins, typically by targeting primary amines on lysine residues and the N-terminus through an N-hydroxysuccinimide (NHS) ester derivative (this compound NHS ester).[1][2] This azide "handle" allows for the subsequent, highly specific attachment of reporter molecules, such as fluorescent dyes or biotin tags, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4] This two-step approach offers a high degree of control over the labeling process.[1]
Comparative Analysis of Protein Labeling Strategies
The choice of a protein labeling strategy is dictated by the specific experimental goals. This compound labeling offers distinct advantages and disadvantages when compared to other widely used techniques.
| Feature | This compound Labeling | Metabolic Labeling (e.g., AHA) | Isobaric Tagging (e.g., TMT, iTRAQ) |
| Target | Primary amines (Lysine, N-terminus)[2][5] | Methionine residues (incorporated during protein synthesis)[6] | Primary amines (Lysine, N-terminus) |
| Specificity | High for primary amines, but stochastic across available sites.[1] | Specific to newly synthesized proteins containing methionine.[6] | High for primary amines. |
| Bioorthogonality | High, the azide-alkyne reaction is highly specific in biological systems.[7] | High, relies on the incorporation of a bioorthogonal amino acid.[6] | Not applicable, directly labels proteins. |
| Enrichment Potential | Yes, via click chemistry with an alkyne-biotin tag for affinity purification.[3][6] | Yes, azide-containing proteins can be enriched.[6] | Not typically used for enrichment. |
| Quantification | Relative quantification through isotopic labeling of click tags or label-free approaches. | Relative quantification, often combined with SILAC.[6] | Multiplexed relative quantification.[8] |
| Experimental Stage | Post-translational (in vitro) labeling of purified proteins or lysates.[3][5] | In vivo labeling of proteins in cell culture.[6] | Post-lysis labeling of peptides. |
Mass Spectrometry Validation of this compound Labeling
Mass spectrometry is the gold standard for confirming successful protein labeling and identifying the sites of modification.[9][10]
Quantitative Data Summary
The success of a labeling experiment is quantified by the Degree of Labeling (DoL), which is the average number of azide molecules conjugated to each protein molecule.
| Parameter | Description | Typical Range | Method of Determination |
| Degree of Labeling (DoL) | The average number of bifunctional linker molecules conjugated per protein molecule. | 1 - 10 | Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectroscopy[3] |
| Labeling Efficiency (%) | The percentage of the initial bifunctional linker that is covalently attached to the protein. | 30 - 80% | UV-Vis Spectroscopy[3] |
| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration measurement (e.g., BCA assay)[3] |
Validation Workflow
Validation of this compound labeling using mass spectrometry involves a multi-level approach:
-
MS1 Level Validation: The initial confirmation of labeling is achieved by comparing the mass spectra of the unlabeled and labeled protein. A mass shift corresponding to the mass of the this compound NHS ester minus the NHS group should be observed.[7]
-
MS2 Level Validation (Tandem MS): To identify the specific sites of modification, the labeled protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The fragmentation spectra (MS2) will reveal a mass shift in the fragment ions (b- and y-ions) that contain the modified amino acid, pinpointing the exact location of the label.[7][9]
Experimental Protocols
Protocol 1: Protein Labeling with this compound NHS Ester
This protocol outlines the general steps for labeling a protein with this compound NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11]
-
Prepare Labeling Reagent: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to create a 10 mM stock solution.[2][11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound NHS ester solution to the protein solution.[11] The final concentration of the organic solvent should not exceed 10%.[11]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[3]
-
Purification: Remove excess, unreacted labeling reagent by size-exclusion chromatography (desalting column) or dialysis.[3][11]
Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis
This protocol describes the preparation of the labeled protein for mass spectrometry analysis.
Materials:
-
Azide-labeled protein bound to affinity beads (e.g., streptavidin beads if a biotin-alkyne tag was used)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Mass spectrometry grade trypsin
Procedure:
-
Reduction: Resuspend the beads in digestion buffer, add DTT to a final concentration of 10 mM, and incubate at 56°C for 30 minutes.[4]
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.[4]
-
Digestion: Add trypsin to the bead slurry (typically a 1:50 to 1:100 trypsin-to-protein ratio) and incubate overnight at 37°C with shaking.[4]
-
Peptide Elution: Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides for LC-MS/MS analysis.
Visualizing the Workflow
References
- 1. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of CuAAC and SPAAC for Azidoacetic Acid Ligations
For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the choice of ligation chemistry is critical for experimental success. Among the most prominent "click chemistry" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are powerful tools for covalently linking molecules. This guide provides an objective comparison of these two methods for the ligation of azidoacetic acid, a common bioorthogonal handle, supported by experimental data from analogous systems.
Executive Summary
The selection between CuAAC and SPAAC for ligating this compound hinges on a trade-off between reaction kinetics and biocompatibility. CuAAC offers very fast reaction rates and high yields, making it ideal for applications where speed is paramount and the presence of a copper catalyst is tolerable, such as in materials science or ex vivo applications.[1] Conversely, SPAAC is a copper-free reaction, rendering it highly biocompatible and the preferred choice for in vivo imaging, live-cell labeling, and other applications within sensitive biological systems where copper cytotoxicity is a concern.[2][3]
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for CuAAC and SPAAC reactions involving small molecule azides, which can be considered representative for this compound.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1] |
| Second-Order Rate Constant | Typically 1-100 M⁻¹s⁻¹; less affected by steric bulk of the azide.[1] | Slower than CuAAC, highly dependent on the cyclooctyne (e.g., DBCO ~1 M⁻¹s⁻¹, BCN is generally slower).[4] |
| Typical Reaction Time | Minutes to a few hours.[4] | Minutes to several hours, depending on the cyclooctyne and reactant concentrations.[4] |
| Typical Yields | Generally >95%.[5] | Often >90%.[4] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are required to mitigate toxicity.[5][6] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[3] |
| Reagent Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available.[1] | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[1] |
Reaction Mechanisms and Experimental Workflow
To visualize the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
Experimental Protocols
The following are generalized protocols for the ligation of this compound. These should be optimized for specific substrates and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is adapted from general procedures for the CuAAC of small molecules.[7]
Materials:
-
This compound
-
Terminal alkyne (e.g., propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or THF)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.
-
In a separate tube, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another tube, prepare a catalyst premix by combining CuSO₄ and the ligand in a 1:5 molar ratio (e.g., from 100 mM stock solutions).
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in significant excess (e.g., 20-50 equivalents) relative to the copper.
-
Stir the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard purification techniques such as column chromatography. The copper catalyst can be removed by washing with an aqueous solution of EDTA.[1]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol is based on general procedures for SPAAC with small molecules.[8]
Materials:
-
This compound
-
Strained cyclooctyne (e.g., DBCO or BCN derivative)
-
Solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Dissolve the strained cyclooctyne in the chosen solvent.
-
Add a solution of this compound (typically in a slight excess, e.g., 1.1-2 equivalents) to the cyclooctyne solution.
-
Stir the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by standard methods such as reversed-phase HPLC.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for this compound ligation is dictated by the specific requirements of the experiment. For applications demanding high reaction rates and yields where copper toxicity is not a concern, such as in materials science or for the synthesis of non-biological conjugates, CuAAC is the superior method.[1] For in vivo imaging, live-cell labeling, and other applications in biological systems, the biocompatibility of SPAAC makes it the only viable option, despite its generally slower reaction kinetics.[2] Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision for their specific ligation needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the In Vivo Biocompatibility of Azidoacetic Acid: A Comparative Guide for Researchers
For scientists engaged in in vivo studies utilizing bioorthogonal chemistry, the selection of a chemical reporter requires a thorough evaluation of its biocompatibility. Azidoacetic acid, a compact and reactive molecule, serves as a valuable tool for introducing the azide group onto various biomolecules. This guide provides a comparative assessment of the biocompatibility of this compound for in vivo applications, contrasting it with other commonly used azide-containing reagents. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
While direct and comprehensive in vivo biocompatibility studies on this compound are not extensively documented in publicly available literature, its potential toxicological profile can be inferred from data on similar small organic azides and general principles of toxicology. This guide synthesizes available safety data with established protocols for biocompatibility assessment to provide a framework for its evaluation.
Comparative Analysis of Azide-Containing Reporters
The choice of an azide-containing molecule for in vivo studies hinges on a balance between its reactivity, metabolic incorporation (if applicable), and its potential for cytotoxicity or immunogenicity. Below is a comparative table summarizing the expected biocompatibility profiles of this compound and its common alternatives.
| Feature | This compound | Azido Sugars (e.g., Ac₄ManNAz) | Azido Amino Acids (e.g., AHA) |
| Primary Use | Chemical modification of molecules | Metabolic labeling of glycans | Metabolic labeling of proteins |
| In Vivo Administration | Typically as a conjugate | Direct administration for metabolic uptake | Direct administration for metabolic uptake |
| Expected Cytotoxicity | Data lacking; potential for cytotoxicity at higher concentrations due to the azide moiety and acidic nature. Safety data sheets indicate it is a skin and eye irritant.[1][2][3] | Generally low, but can perturb glycosylation pathways and exhibit cytotoxicity at high concentrations.[4] | Generally well-tolerated and considered to have low cytotoxicity.[4] |
| Potential Immunogenicity | Unlikely to be immunogenic on its own due to its small size, but conjugates could elicit an immune response. | Low, as they are analogs of natural sugars. | Low, as they are analogs of natural amino acids. |
| Metabolic Perturbation | Not directly incorporated metabolically. | Can alter natural glycosylation patterns, requiring careful dose optimization.[4] | Can be incorporated broadly into proteins, potentially affecting their function.[4] |
| Key Considerations | Requires chemical conjugation to a carrier molecule for targeted in vivo delivery. The biocompatibility of the entire conjugate must be assessed. | The efficiency of metabolic incorporation can vary between cell types and in vivo models.[5][6] | The impact on the function of proteins incorporating the azido amino acid should be considered. |
Experimental Protocols for Biocompatibility Assessment
To rigorously evaluate the in vivo biocompatibility of this compound or its conjugates, a multi-tiered experimental approach is recommended.
In Vitro Cytotoxicity Assays
These assays provide initial data on the potential for a compound to cause cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2, or a cell line relevant to the intended in vivo model) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (or its conjugate) in cell culture media. Replace the existing media with the media containing the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[7]
In Vivo Acute Toxicity Study
This study aims to determine the short-term adverse effects and the maximum tolerated dose (MTD) of the compound.
Protocol: Acute Systemic Toxicity in Mice
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old, of a single sex to minimize variability.
-
Dose Formulation: Prepare this compound (or its conjugate) in a sterile, biocompatible vehicle (e.g., saline or PBS).
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal). Start with a wide range of doses, informed by any available in vitro cytotoxicity data. Include a vehicle-only control group.
-
Observation: Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, feeding habits) and mortality for up to 14 days.
-
Endpoint Analysis: At the end of the study period, perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any signs of tissue damage. Blood samples should be collected for hematology and clinical chemistry analysis.
Assessment of Immune Response
It is crucial to determine if the compound elicits an inflammatory or immune response.
Protocol: In Vivo Inflammatory Response
-
Animal Model and Administration: As described in the acute toxicity study, administer a sub-lethal dose of the compound.
-
Sample Collection: Collect blood samples at various time points (e.g., 6, 24, and 72 hours) post-administration.
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum.
-
Histopathology: At the study endpoint, collect tissues at the site of administration (if applicable) and major organs for histological examination for signs of inflammation, such as immune cell infiltration.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the biocompatibility assessment process, the following diagrams are provided.
Conclusion
The in vivo biocompatibility of this compound has not been extensively characterized, necessitating a cautious and systematic approach to its use in living systems. While its small size is advantageous, the inherent reactivity and potential toxicity of the azide functional group warrant careful evaluation. For in vivo applications, this compound will invariably be part of a larger molecular construct, and it is the biocompatibility of this entire entity that must be rigorously assessed.
Researchers should prioritize in vitro cytotoxicity screening to establish a preliminary safety profile before proceeding to in vivo studies. Subsequent in vivo assessments should focus on acute toxicity, systemic effects, and the potential for an inflammatory or immune response. By following the structured experimental protocols outlined in this guide, researchers can generate the necessary data to confidently assess the biocompatibility of this compound-containing compounds for their specific in vivo applications and make informed comparisons with alternative azide-based reporters.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Azido-Modified Biomolecules
An introductory note on Azidoacetic Acid: While this compound is a valuable chemical reagent for synthesis and bioconjugation, its direct metabolic incorporation into biomolecules within living systems is not a widely documented or standard technique in the scientific literature. Therefore, this guide will focus on the well-established and extensively studied quantitative analysis of biomolecules labeled with other azide-containing metabolic precursors, primarily Azidohomoalanine (AHA) , a widely used analog of methionine for labeling newly synthesized proteins. The principles and methods described herein provide a comprehensive framework for the quantitative analysis of azide-modified biomolecules and would be applicable should methods for this compound incorporation be developed in the future.
This guide provides a comparative overview of the primary methods for the quantitative analysis of biomolecules metabolically labeled with azide-containing precursors. We present key experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable techniques for their research needs.
Overview of Quantitative Methods
The quantification of azide-modified biomolecules, introduced via metabolic labeling, primarily relies on the bioorthogonal "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of reporter tags (e.g., biotin for enrichment, fluorophores for detection) to the azide-labeled biomolecules. The choice of quantitative method depends on the specific research question, the required sensitivity, and the available instrumentation. The two main categories of quantitative analysis are Mass Spectrometry-based and Fluorescence-based methods.
Comparison of Quantitative Methods
The following tables provide a comparative summary of the most common quantitative methods for analyzing azide-labeled biomolecules.
Table 1: Mass Spectrometry-Based Quantitative Proteomics Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic labeling with "heavy" and "light" amino acids, followed by azide-labeling (e.g., with AHA) of one population. Labeled proteins are identified and quantified by the mass shift of the peptides in the mass spectrometer. | High accuracy and precision for relative quantification.[1] | Limited to cell culture, requires complete incorporation of isotopic labels, can be expensive.[1][2] | Comparing rates of protein synthesis between two cell populations under different conditions. |
| HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) | Uses a heavy isotope-labeled version of AHA for metabolic labeling in one cell population and the light version in another.[2] After click chemistry with a biotin-alkyne tag, the labeled peptides are enriched and quantified by mass spectrometry.[2] | Direct quantification of newly synthesized proteins, improves identification and quantification over protein-level enrichment.[2][3] | Limited to duplex quantification in its basic form, requires synthesis of the heavy AHA analog.[2] | Quantifying changes in de novo protein synthesis in response to stimuli.[2] |
| Label-Free Quantification (LFQ) | Compares the signal intensity (e.g., peak area or spectral counts) of peptides from azide-labeled proteins across different samples without the use of isotopic labels. | Applicable to a wide range of sample types, including tissues and clinical samples. Cost-effective. | Can be less precise than isotope-labeling methods, more susceptible to experimental variation. | Profiling changes in the newly synthesized proteome in complex biological samples. |
| AT-MAPP (AzidoTMT-based Multiplexed Activity-based Protein Profiling) | Utilizes an azide-functionalized tandem mass tag (AzidoTMT) that is clicked onto alkyne-derivatized probes targeting specific functional residues. This allows for multiplexed quantification of probe-labeled peptides. | Enables highly multiplexed (up to 11-plex) quantitative analysis of protein functional sites. | Requires specific alkyne-derivatized probes for the target of interest. | Identifying on- and off-targets of covalent inhibitors and screening covalent fragment libraries. |
Table 2: Fluorescence-Based Quantitative Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| In-gel Fluorescence Scanning | Azide-labeled proteins are reacted with a fluorescent alkyne probe via click chemistry. The proteins are then separated by SDS-PAGE, and the gel is scanned using a fluorescence imager to quantify the amount of labeled protein in each band. | Relatively simple and inexpensive, provides information on the molecular weight of labeled proteins. | Semi-quantitative, lower dynamic range compared to MS, can be affected by staining background. | Validating the incorporation of azide labels and assessing global changes in protein synthesis or modification. |
| Flow Cytometry | Cells are metabolically labeled with an azide-containing precursor, fixed, permeabilized, and then reacted with a fluorescent alkyne probe. The fluorescence intensity of individual cells is measured by flow cytometry. | High-throughput analysis of single cells, allows for the correlation of biomolecule synthesis with other cellular parameters (e.g., cell cycle phase).[4] | Provides a relative measure of incorporation, can be affected by cell permeability to reagents. | Measuring protein synthesis rates in different cell populations or in response to drug treatment.[4] |
| Fluorescence Microscopy | Similar to flow cytometry, but the spatial distribution of the fluorescently labeled biomolecules is visualized within the cell using a microscope. | Provides spatial information on the localization of newly synthesized biomolecules. | Quantification can be challenging and is often relative. | Visualizing the subcellular localization of protein synthesis or glycosylation. |
| Fluorescence Anisotropy-Based Assay | This method can be adapted to quantify the incorporation of an azide-labeled molecule into a biomolecule by measuring the change in fluorescence anisotropy of a fluorescent probe that binds to the modified biomolecule.[5] | Homogeneous assay format (no separation steps required), can be performed in real-time.[5] | Requires careful optimization of the fluorescent probe and binding partner, can be sensitive to environmental factors. | Quantifying enzyme activity or binding interactions involving azide-modified biomolecules. |
Experimental Protocols
Here we provide detailed methodologies for key experiments in the quantitative analysis of azide-labeled biomolecules.
Protocol 1: HILAQ for Quantitative Analysis of Newly Synthesized Proteins
This protocol is adapted from established HILAQ procedures.[2][3]
1. Cell Labeling and Harvest:
-
Culture two populations of cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Add L-azidohomoalanine (AHA) to one cell population (e.g., control) and heavy isotope-labeled AHA (hAHA) to the other (e.g., treated) to a final concentration of 50 µM.
-
Incubate the cells for the desired pulse-labeling period (e.g., 4-8 hours).
-
Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
2. Click Chemistry Reaction:
-
Combine equal amounts of protein (e.g., 1 mg) from the "light" (AHA-labeled) and "heavy" (hAHA-labeled) lysates.
-
Add the following reagents in order:
-
Alkyne-biotin tag (e.g., 100 µM final concentration).
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).
-
Copper(II) sulfate (CuSO₄) (1 mM final concentration).
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
3. Protein Precipitation and Digestion:
-
Precipitate the proteins using a methanol/chloroform precipitation method.
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
4. Enrichment of AHA-biotin Peptides:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Incubate the desalted peptides with streptavidin-agarose beads for 2 hours at room temperature to enrich for biotinylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the bound peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.
5. LC-MS/MS Analysis and Data Analysis:
-
Analyze the enriched peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).
-
Use specialized software to identify the peptides and quantify the relative abundance of the light and heavy AHA-containing peptides.
Protocol 2: In-gel Fluorescence Scanning for Nascent Protein Detection
1. Cell Labeling and Lysis:
-
Culture cells and pulse-label with 50 µM AHA for the desired time.
-
Lyse the cells in a buffer compatible with click chemistry (e.g., PBS with 1% SDS).
2. Click Chemistry Reaction:
-
To 50 µg of protein lysate, add a fluorescent alkyne probe (e.g., alkyne-TAMRA) to a final concentration of 25 µM.
-
Add TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM) as described in the HILAQ protocol.
-
Incubate for 1 hour at room temperature in the dark.
3. SDS-PAGE and Fluorescence Imaging:
-
Add 4X Laemmli sample buffer to the reaction mixture and boil for 5 minutes.
-
Separate the proteins on a polyacrylamide gel.
-
Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Quantify the fluorescence intensity of the bands of interest using image analysis software.
Mandatory Visualizations
Workflow for HILAQ-based Quantitative Proteomics
Caption: Workflow for HILAQ-based quantitative analysis of newly synthesized proteins.
Signaling Pathway for Click Chemistry Detection
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Specificity of Azidoacetic Acid-Based Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling is a powerful technique for studying dynamic biological processes by introducing bioorthogonal functional groups into biomolecules.[1] Azidoacetic acid serves as a simple and effective building block for introducing the azide group onto proteins and glycans.[2][3][4] However, its small size and structural simplicity raise questions about its specificity compared to more complex metabolic precursors. This guide provides an objective comparison of this compound-based labeling with common alternatives, supported by experimental data and detailed protocols, to help researchers make informed decisions for their studies.
Introduction to Azide-Based Metabolic Labeling
Metabolic glycoengineering utilizes the cell's own biosynthetic pathways to incorporate unnatural monosaccharides containing bioorthogonal reporters, like the azide group.[5] Once incorporated, these azide-tagged biomolecules can be visualized or enriched through highly selective chemical reactions, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloadditions (Click Chemistry).[6][7][8]
While larger, more complex azido sugars like N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz) are commonly used to target specific glycosylation pathways, the smaller this compound represents a more general tool.[9][10] This guide evaluates whether its broader potential for incorporation compromises labeling specificity.
Comparative Experimental Evaluation
To assess specificity, we compare the labeling patterns of this compound against two well-established azido sugars, Ac4GalNAz (targeting O-GalNAc glycans) and Ac4ManNAz (targeting sialic acids).
Objective: To quantitatively compare the cell-surface labeling intensity and specificity of this compound, Ac4GalNAz, and Ac4ManNAz in a human cell line (Jurkat).
Cell Culture and Metabolic Labeling:
-
Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cells were seeded at a density of 2 x 10^5 cells/mL.
-
Labeling was initiated by adding this compound (50 µM), Ac4GalNAz (50 µM), or Ac4ManNAz (50 µM) to the culture medium. A vehicle-only (DMSO) culture was used as a negative control.
-
Cells were incubated for 48 hours to allow for metabolic incorporation of the azido compounds.
Click Chemistry Reaction for Fluorescence Tagging:
-
After incubation, cells were harvested, washed twice with ice-cold PBS (pH 7.4), and counted.
-
Cells were resuspended at 1 x 10^6 cells/mL in PBS.
-
A click reaction cocktail was prepared containing DBCO-PEG4-FITC (25 µM), a fluorescent probe for copper-free click chemistry.
-
The DBCO-FITC probe was added to the cell suspension and incubated for 1 hour at room temperature, protected from light.
Flow Cytometry Analysis:
-
Following the click reaction, cells were washed twice with PBS containing 1% BSA.
-
Cells were resuspended in 500 µL of PBS with 1% BSA.
-
Fluorescence intensity was analyzed using a flow cytometer with an excitation wavelength of 488 nm and an emission filter appropriate for FITC.
-
A minimum of 10,000 events were recorded for each sample. Data was analyzed to determine the Mean Fluorescence Intensity (MFI).
The results of the flow cytometry analysis are summarized below. The data represents the relative labeling efficiency on the cell surface.
| Labeling Reagent | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation |
| Negative Control (DMSO) | - | 15.8 | ± 2.1 |
| This compound | 50 | 450.6 | ± 35.2 |
| Ac4GalNAz | 50 | 875.3 | ± 55.8 |
| Ac4ManNAz | 50 | 1230.1 | ± 89.4 |
Visualization of Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a generalized metabolic pathway for azido sugar incorporation.
Discussion and Interpretation
The experimental data reveals distinct differences in labeling efficiency. Ac4ManNAz, which enters the well-defined sialic acid biosynthesis pathway, shows the highest fluorescence intensity, indicating robust and specific incorporation into cell-surface sialoglycans.[11] Ac4GalNAz also demonstrates strong labeling, consistent with its targeted incorporation into O-GalNAc-type glycoproteins.
This compound, while clearly effective at labeling cells above background, yields a significantly lower MFI compared to the more complex azido sugars. This suggests several possibilities:
-
Lower Incorporation Efficiency: The cellular machinery may be less efficient at utilizing this compound as a precursor for glycan synthesis compared to analogs that more closely resemble natural monosaccharides.
-
Broader, More Diffuse Labeling: this compound may be incorporated into a wider variety of biomolecules beyond cell-surface glycans, including intracellular proteins and lipids. This could lead to a more diffuse signal, with a smaller fraction localized to the cell surface where it is detected by this assay. Previous studies have noted that some metabolic reporters can be incorporated into multiple types of glycoconjugates.[12]
-
Off-Target Reactions: The small, reactive nature of this compound could potentially lead to non-enzymatic, off-target reactions with other cellular components, although bioorthogonal azide groups are generally considered inert in the cellular environment.[7]
The specificity of any metabolic labeling reagent can be cell-type dependent.[12][13] Therefore, the lower surface labeling by this compound in Jurkat cells might differ in other biological systems.
Conclusion and Recommendations
This compound is a viable and cost-effective tool for general metabolic labeling. It successfully introduces bioorthogonal azide handles into cellular systems.
However, for studies requiring high specificity for particular glycosylation pathways (e.g., sialylation or O-GalNAc glycosylation), more complex and targeted azido sugars like Ac4ManNAz or Ac4GalNAz are superior choices. These reagents provide a stronger and more specific signal for cell-surface glycans, as demonstrated by the quantitative data.
Researchers should select a labeling reagent based on the specific biological question being addressed:
-
For general, pan-labeling of metabolically active cells or for initial screening purposes, This compound is a suitable option.
-
For precise tracking or visualization of specific glycan types, researchers should opt for pathway-specific analogs like Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz .
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tools and tactics to define specificity of metabolic chemical reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results obtained with Azidoacetic acid.
A Comparative Guide to Azidoacetic Acid in Bioconjugation
For researchers, scientists, and professionals in drug development, the ability to specifically and efficiently link molecules to biomolecules is paramount. This compound has emerged as a fundamental building block in the field of bioconjugation, primarily through its application in "click chemistry." This guide provides an objective comparison of experimental results obtained using this compound and its alternatives, supported by experimental data and detailed protocols.
The primary application of this compound is to introduce an azide moiety onto a biomolecule, typically by reacting its N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues on proteins). This azide-functionalized biomolecule is then ready for a highly specific and efficient reaction with an alkyne-containing molecule in what is known as an azide-alkyne cycloaddition.
There are two main types of this "click" reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods is a critical consideration in experimental design.
Quantitative Comparison of Azide-Alkyne Cycloaddition Methods
The efficiency of the cycloaddition reaction is a key performance indicator. The following table summarizes reported reaction rates and yields for different azide and alkyne substrates under various conditions. It is important to note that direct comparison of yields across different studies should be approached with caution due to variations in experimental conditions.
| Reaction Type | Azide Substrate | Alkyne Substrate | Catalyst/Conditions | Reaction Rate (k) | Yield | Reference |
| CuAAC | Picolyl Azide | Terminal Alkyne | Cu(I) | Faster than conventional azides | ~81% (30 min) | [1] |
| CuAAC | Conventional Azide | Terminal Alkyne | Cu(I) | Slower | No detectable product (30 min) | [1] |
| SPAAC | Azide | Strained Cyclooctyne | Copper-free | >10-fold slower than CuAAC | High | [1] |
| CuAAC | Various Azides | Propiolamide | Cu(I) with THPTA ligand | - | >90% (1 hr) | [2] |
| CuAAC | Azido-2,2'-bithiophene | Alkyne-functionalized biomolecule | CuSO4, Sodium Ascorbate | - | High | [3] |
Key Takeaways from the Data:
-
CuAAC is generally faster than SPAAC. The presence of a copper catalyst significantly accelerates the reaction rate.[1]
-
The structure of the azide matters. Picolyl azides, which can chelate copper, show significantly faster reaction kinetics in CuAAC compared to simple alkyl azides.[1]
-
Ligands enhance CuAAC. The use of copper-chelating ligands like THPTA not only accelerates the CuAAC reaction but also protects cells from the toxic effects of copper.[1][2]
-
SPAAC offers a copper-free alternative. While slower, SPAAC is crucial for applications in living cells where copper toxicity is a concern.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Labeling Biomolecules with this compound NHS Ester
This protocol describes the general steps for introducing an azide group onto a protein using this compound N-hydroxysuccinimide (NHS) ester.
Materials:
-
Biomolecule (e.g., protein) containing primary amines.
-
This compound NHS ester.
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5).[5]
-
Anhydrous DMF or DMSO.[5]
-
Purification system (e.g., gel filtration column).
Procedure:
-
Preparation of Biomolecule: Dissolve the biomolecule in the amine-free buffer to a concentration of 1-10 mg/mL.[5] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the labeling reaction.[6]
-
Preparation of NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to make a stock solution (e.g., 10 mg/mL).[5] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[6]
-
Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the biomolecule solution. A common starting point is a 10-20 fold molar excess of the NHS ester to the biomolecule.[6]
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[5]
-
Purification: Remove the unreacted labeling reagent and byproducts (e.g., N-hydroxysuccinimide) by gel filtration, dialysis, or another suitable chromatographic method.[5]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical procedure for a CuAAC reaction to conjugate an azide-labeled biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule.
-
Alkyne-containing molecule.
-
Copper(II) sulfate (CuSO4).[7]
-
Sodium ascorbate.[7]
-
Copper-chelating ligand (e.g., THPTA).
-
Reaction buffer (e.g., phosphate buffer).
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized biomolecule and a slight molar excess of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the ligand.
-
Reaction Initiation: Add the ligand to the reaction mixture, followed by the CuSO4. Finally, add the sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purification: Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts.
Visualizing the Workflows and Decision-Making Process
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows in bioconjugation using this compound and its alternatives.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Decision tree for choosing an azide-alkyne cycloaddition method.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of successful applications of Azidoacetic acid in proteomics.
For researchers, scientists, and drug development professionals, the precise investigation of proteins within complex biological systems is paramount. Azidoacetic acid has emerged as a versatile chemical tool in proteomics, primarily enabling the introduction of a bioorthogonal azide handle onto proteins. This guide provides a comparative overview of the applications of this compound, focusing on its use as a direct chemical labeling agent and as a foundational building block for more sophisticated metabolic and targeted probes.
This guide will objectively compare the different proteomic strategies facilitated by this compound, providing experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research questions.
Comparison of Proteomic Strategies Utilizing this compound
The primary utility of this compound in proteomics stems from its azide group, which allows for the covalent attachment of reporter molecules like biotin (for enrichment) or fluorophores (for imaging) via highly specific and efficient "click chemistry" reactions. However, the method of introducing this azide handle onto proteins dictates the type of biological question that can be addressed.
| Strategy | Probe Derivative | Target Proteins | Information Obtained | Specificity | Advantages | Limitations |
| Chemical Labeling | This compound NHS ester | All accessible proteins | Static snapshot of the proteome | Low (targets primary amines on lysines and N-termini) | Simple, direct labeling of purified proteins or lysates. | Non-specific, labels abundant proteins, potential to alter protein function. |
| Metabolic Labeling (Glycoproteins) | N-azidoacetylgalactosamine (GalNAz) / N-azidoacetylmannosamine (ManNAz) | Newly synthesized glycoproteins | Dynamic changes in glycosylation, cell-surface proteomics | High (specific to glycoproteins) | Probes protein glycosylation in living cells, enables study of dynamic processes. | Indirectly labels proteins, dependent on cellular metabolic pathways. |
| Targeted Labeling (Activity-Based Protein Profiling) | Azide-containing Activity-Based Probes (ABPs) | Specific enzyme classes (e.g., cysteine proteases, hydrolases) | Enzyme activity and inhibitor profiling | High (specific to the active site of an enzyme family) | Labels enzymes in their active state, useful for drug discovery and target identification. | Requires synthesis of a specific probe for each enzyme class of interest. |
Direct Chemical Labeling with this compound NHS Ester
The most direct application of this compound in proteomics is through its activated N-hydroxysuccinimide (NHS) ester form. This reagent, this compound NHS ester, is an amine-reactive chemical probe that covalently attaches an azidoacetyl group to proteins.
Principle and Workflow
The NHS ester reacts with primary amines, predominantly the ε-amine of lysine residues and the protein's N-terminus, to form a stable amide bond. This reaction is typically performed in a buffered solution at a pH of 7-9. Once the protein is azide-labeled, it can be subjected to a click chemistry reaction with an alkyne-functionalized reporter tag for detection or enrichment.
Safety Operating Guide
Safe Disposal of Azidoacetic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides comprehensive guidance on the proper disposal procedures for azidoacetic acid, a valuable reagent in pharmaceutical research and development. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance. This compound is a hazardous compound that requires careful handling due to its potential for explosive decomposition and its irritant properties.
I. Understanding the Hazards
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] It is also a potentially explosive compound that can decompose violently when subjected to heat, shock, or friction.[1] Thermal decomposition of this compound yields nitrogen gas, carbon dioxide, and methanimine. It is incompatible with strong oxidizing agents, metals, and acids.[1][3][4]
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Face Protection: A face shield is recommended when handling larger quantities or when there is a risk of splashing.
All handling of this compound and its disposal should be conducted in a certified chemical fume hood.
III. Chemical Neutralization: The Staudinger Reduction
The recommended and safest method for the disposal of this compound is through chemical neutralization via the Staudinger reduction.[5][6][7] This reaction converts the hazardous azide functional group into a much more stable amine (glycine), rendering the waste non-explosive. The overall reaction is as follows:
N₃CH₂COOH + P(C₆H₅)₃ + H₂O → H₂NCH₂COOH + O=P(C₆H₅)₃ + N₂
Experimental Protocol: Staudinger Reduction of this compound
This protocol is designed for the safe neutralization of small quantities of this compound typically used in a laboratory setting.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon gas inlet (optional, for inert atmosphere)
-
Appropriate waste container
Procedure:
-
Preparation: In a chemical fume hood, equip a round-bottom flask of appropriate size with a magnetic stir bar. The reaction volume should not exceed 50% of the flask's capacity.
-
Dissolution: Dissolve the this compound in an appropriate solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Triphenylphosphine: Slowly add 1.1 molar equivalents of solid triphenylphosphine to the stirring solution in small portions. A slight excess of the phosphine ensures the complete reduction of the azide.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Let the reaction proceed for a minimum of 2 hours at room temperature to ensure all the azide has been consumed.
-
Hydrolysis: After the reaction is complete, add an excess of water to the flask to hydrolyze the intermediate iminophosphorane to the corresponding amine (glycine) and triphenylphosphine oxide. Stir for an additional 30 minutes.
-
Waste Collection: The resulting mixture, containing glycine, triphenylphosphine oxide, and the solvent, should be collected in a designated hazardous waste container. Although the primary hazard has been neutralized, the mixture still contains organic solvent and phosphine oxide and must be disposed of as chemical waste through your institution's environmental health and safety office.
IV. Spill Management
In the event of a small spill of this compound solution, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a designated, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂H₃N₃O₂ |
| Molecular Weight | 101.07 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Incompatible Materials | Strong oxidizing agents, metals, acids |
| Decomposition Products | Nitrogen (N₂), Carbon Dioxide (CO₂), Methanimine (CH₂NH) |
VI. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. benchchem.com [benchchem.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Staudinger Reaction [organic-chemistry.org]
Essential Safety and Operational Guide for Handling Azidoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Azidoacetic Acid. Due to its chemical properties, strict adherence to these procedures is vital to ensure laboratory safety. This compound, like other small organic azides, is a potentially energetic material and a known irritant.
Hazard Summary
This compound (C₂H₃N₃O₂) is classified as a hazardous substance with the following primary concerns:
-
Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Potential for Explosion: As a small organic azide with a low carbon-to-nitrogen ratio (C:N of 2:3), it should be treated as potentially explosive.[2] Organic azides can be sensitive to heat, shock, friction, and light.[2]
-
Toxicity: The azide functional group has a toxicity profile similar to that of cyanide.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound. This includes during preparation, handling, and disposal.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Ensure gloves are inspected before use. | Protects against skin irritation and absorption.[1][4] Nitrile offers good resistance to many organic chemicals.[5] |
| Eye Protection | Chemical safety goggles and a full-face shield must be worn. | Protects against splashes that can cause serious eye irritation. A face shield offers an additional layer of protection against unexpected vigorous reactions.[1] |
| Body Protection | A flame-resistant lab coat must be worn and fully fastened. | Provides a barrier against skin contact and protects from potential splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling the substance outside of a fume hood or if aerosolization is possible. | Prevents inhalation of the compound, which may cause respiratory irritation.[1][6] |
Operational Plan: Handling and Storage
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential incidents.
Safe Handling Protocol:
-
Work Area Preparation: Ensure the fume hood is clean and free of incompatible materials, especially acids, heavy metals, and chlorinated solvents.[2]
-
Use of Non-Metal Equipment: Use only plastic, glass, or ceramic spatulas and equipment for handling this compound. Contact with metals can form highly shock-sensitive and explosive metal azides.[2]
-
Solvent Choice: NEVER use halogenated solvents such as dichloromethane or chloroform. These can react with azides to form extremely unstable di- and tri-azidomethane.[2]
-
Temperature Control: Avoid heating this compound unless absolutely necessary and with appropriate safety measures (e.g., blast shield).
-
Scale of Work: Handle the smallest feasible quantities of the compound. Scaling up reactions requires a thorough risk assessment.
Storage Plan:
| Parameter | Guideline | Reason |
| Temperature | Store in a cool, dark place. Refrigeration at 2°C - 8°C is recommended. | Low temperatures enhance stability and reduce the rate of decomposition.[3] |
| Container | Store in a tightly sealed, clearly labeled container. | Prevents contamination and accidental misuse. |
| Storage Location | Store in a designated, well-ventilated area away from incompatible materials. Do not store on metal shelves. | Prevents accidental mixing with incompatible substances like acids, which can produce highly toxic and explosive hydrazoic acid.[2] |
| Incompatibilities | Acids, heavy metals and their salts, bromine, carbon disulfide, dimethyl sulfate, and halogenated solvents. | These substances can react violently or form explosive compounds with azides.[2] |
Disposal Plan
Azide-containing waste must be treated as hazardous and must not be mixed with other waste streams. Never dispose of this compound or its solutions down the drain, as it can react with lead and copper plumbing to form explosive metal azides.[4]
Decontamination and Quenching Protocol:
For small quantities of residual this compound in reaction vessels, a quenching procedure to convert the azide to a more stable amine is recommended before disposal. This procedure must be performed with extreme caution in a chemical fume hood.
Experimental Protocol: Quenching of Residual this compound
-
Objective: To safely convert residual this compound to a less hazardous amine derivative before disposal.
-
Materials:
-
Reaction vessel containing residual this compound
-
Triphenylphosphine or an alternative reducing agent
-
Appropriate solvent (e.g., THF, ether)
-
Stirring apparatus
-
Designated hazardous waste container for quenched solution
-
-
Methodology:
-
Ensure the reaction vessel is cool (an ice bath can be used for added safety).
-
While stirring, slowly add a solution of a reducing agent, such as triphenylphosphine (Staudinger Ligation), to the vessel containing the residual this compound. The reaction is typically exothermic.
-
Allow the reaction to stir at room temperature until the azide is fully consumed. The progress of the reaction can be monitored by TLC or other appropriate analytical techniques.
-
The resulting solution, now containing the more stable amine derivative, should be collected in a clearly labeled hazardous waste container.
-
Dispose of the hazardous waste through your institution's environmental health and safety office.
-
Spill Management:
-
Small Spills: In a fume hood, absorb the spill with a chemical absorbent. Clean the area with a cloth dampened with a soap and water solution with a pH greater than 9.[7] Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and alert others. Contact your institution's emergency response team.
Below is a logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
